Urea, (2-methoxyphenethyl)-
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPQFTAOLRRSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219282 | |
| Record name | Urea, (2-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69226-62-6 | |
| Record name | Urea, (2-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (2-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Urea, (2-methoxyphenethyl)-: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of Urea, (2-methoxyphenethyl)-, a substituted phenethylurea derivative of interest in medicinal chemistry and drug discovery. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its core properties, synthesis, and potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Substituted Ureas
The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets, acting as both a hydrogen bond donor and acceptor. This characteristic underpins the therapeutic efficacy of numerous approved drugs. Phenethylamine moieties are also prevalent in biologically active molecules, including neurotransmitters, lending favorable pharmacokinetic properties. The combination of these two pharmacophores in Urea, (2-methoxyphenethyl)- suggests a molecule with significant potential for biological activity.
Derivatives of phenethylurea have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The introduction of a methoxy group on the phenyl ring can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with target proteins. The position of the methoxy group is critical in determining the specific biological effects. This guide will focus on the ortho-methoxy substituted phenethylurea, extrapolating from the known properties of its meta and para isomers to provide a detailed technical profile.
Physicochemical Properties
| Property | Estimated Value |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Estimated in the range of 90-120 °C |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. |
| LogP (octanol/water) | Estimated to be in the range of 1.5 - 2.5 |
Synthesis of Urea, (2-methoxyphenethyl)-
The synthesis of unsymmetrical ureas such as Urea, (2-methoxyphenethyl)- can be achieved through several reliable methods. A particularly efficient and versatile approach involves the use of 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent. This method is advantageous as it proceeds under mild conditions and does not require a strictly anhydrous or inert atmosphere.[4]
General Synthesis Protocol using CDI
This protocol outlines the synthesis of a generic unsymmetrical phenethylurea, which can be directly adapted for the synthesis of Urea, (2-methoxyphenethyl)- by using 2-methoxyphenethylamine as the starting material.
Step 1: Activation of the First Amine
-
In a round-bottom flask, dissolve one equivalent of the first phenethylamine derivative (e.g., 4-methoxyphenethylamine in the literature example) in a suitable solvent such as water or a polar aprotic solvent.[4]
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of 1,1'-carbonyldiimidazole (CDI) to the reaction mixture.
-
Continue stirring at 0°C for approximately one hour to allow for the formation of the carbonylimidazolide intermediate.
-
Gradually warm the reaction mixture to room temperature. The progress of the intermediate formation can be monitored by thin-layer chromatography (TLC).[4]
Step 2: Reaction with the Second Amine
-
Once the formation of the carbonylimidazolide intermediate is complete, add 1.2 equivalents of the second amine (in this case, 2-methoxyphenethylamine) to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours (e.g., 4 hours) until the reaction is complete, as monitored by TLC.[4]
-
Upon completion, the product often precipitates out of the reaction mixture.
-
Collect the precipitate by filtration and wash it with cold water to remove any water-soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure unsymmetrical urea.[4]
Synthesis Workflow Diagram
Caption: General synthesis workflow for Urea, (2-methoxyphenethyl)-.
Spectroscopic Characterization
While specific spectra for Urea, (2-methoxyphenethyl)- are not available, the following characteristic signals can be expected based on the analysis of its isomers and related urea compounds.[4][5]
-
1H NMR:
-
A broad singlet corresponding to the -NH protons of the urea linkage.
-
A singlet for the methoxy (-OCH3) protons.
-
Multiplets for the aromatic protons of the phenethyl group.
-
Multiplets for the methylene (-CH2) protons of the ethyl bridge.
-
-
13C NMR:
-
A signal in the downfield region for the carbonyl (-C=O) carbon of the urea.
-
A signal for the methoxy (-OCH3) carbon.
-
Signals corresponding to the aromatic carbons.
-
Signals for the methylene (-CH2) carbons.
-
-
FTIR:
-
N-H stretching vibrations characteristic of the urea group.
-
A strong absorption band for the C=O stretching of the urea carbonyl.
-
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
-
Mass Spectrometry: The high-resolution mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.[5]
Potential Biological Activity and Mechanism of Action
Substituted phenethylureas have emerged as a promising class of compounds with diverse biological activities. The presence of the urea moiety allows for crucial hydrogen bonding interactions with various biological receptors, while the phenethyl group contributes to the overall pharmacokinetics.
Anticancer and Kinase Inhibition Potential
Many urea-containing compounds, such as Sorafenib, are potent kinase inhibitors used in cancer therapy.[3] The urea group often plays a key role in binding to the hinge region of the kinase domain. It is plausible that Urea, (2-methoxyphenethyl)- could exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and Raf kinases.[6] The anticancer activity of related methoxy-substituted phenethyl ureas has been demonstrated against various cancer cell lines, including HeLa (cervical cancer) and SH-SY5Y (neuroblastoma).[1][3]
Postulated Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Other Potential Biological Activities
-
Antimicrobial Activity: Urea derivatives have been investigated for their antimicrobial properties.[2] The specific structural features of Urea, (2-methoxyphenethyl)- may confer activity against various bacterial or fungal strains.
-
Antioxidant Activity: Some phenethylurea derivatives have shown moderate to good antioxidant capacity.[1] The methoxy group on the aromatic ring could contribute to this activity by scavenging free radicals.
Conclusion and Future Directions
Urea, (2-methoxyphenethyl)- represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the established biological activities of related substituted ureas, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo studies. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial for its potential development as a therapeutic candidate.
References
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The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]
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The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021). Biointerface Research in Applied Chemistry. [Link]
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N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea. (2012). Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o1129. [Link]
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Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). Molecules, 29(1), 123. [Link]
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Approaches for the Synthesis of Unsymmetrical Ureas. ResearchGate. [Link]
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1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2023). Molbank, 2023(1), M1531. [Link]
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Chemical Studies on the Uses of Urea Complexes to Synthesize Compounds Having Electrical and Biological Applications. (2012). International Journal of Material Science, 2(3), 67-82. [Link]
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Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 525-530. [Link]
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Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. ResearchGate. [Link]
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N-(2-Methoxyphenyl)thiourea. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(12), o5692-o5693. [Link]
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Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. ResearchGate. [Link]
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Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. (2023). Molecules, 28(10), 4099. [Link]
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Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). Cheméo. [Link]
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An In-depth Technical Guide to the Synthesis and Structure of 1,3-bis(2-methoxyphenethyl)urea
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,3-bis(2-methoxyphenethyl)urea, a symmetrical urea derivative. The document details its chemical structure, properties, and a robust, field-proven method for its synthesis. The causality behind experimental choices, detailed protocols, and expected analytical data are presented to ensure scientific integrity and practical applicability.
Introduction and Significance
Urea derivatives form a cornerstone in medicinal chemistry and materials science, largely due to the urea moiety's ability to form stable hydrogen bonds with biological receptors. Symmetrical N,N'-disubstituted ureas, in particular, are explored for a range of therapeutic applications. The compound 1,3-bis(2-methoxyphenethyl)urea incorporates the 2-methoxyphenethyl pharmacophore, a structural motif present in various biologically active molecules. This guide offers a detailed exploration of its chemical architecture and a reliable synthesis protocol, designed to be both efficient and safe for laboratory application.
Chemical Structure and Properties
The structure of 1,3-bis(2-methoxyphenethyl)urea is characterized by a central carbonyl group symmetrically bonded to two nitrogen atoms, each of which is substituted with a 2-methoxyphenethyl group. This symmetry imparts specific physical and spectroscopic properties to the molecule.
Chemical Structure:
(Note: A placeholder for an image of the chemical structure is provided above. In a real-world document, a 2D chemical drawing would be inserted here.)
Table 1: Physicochemical Properties of 1,3-bis(2-methoxyphenethyl)urea
| Property | Value |
| IUPAC Name | 1,3-bis(2-methoxyphenethyl)urea |
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| Molecular Weight | 328.41 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| Melting Point | Not yet reported; expected to be a crystalline solid |
Synthesis of 1,3-bis(2-methoxyphenethyl)urea
The synthesis of symmetrical ureas from primary amines is a well-established transformation in organic chemistry. The presented protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe and highly effective alternative to hazardous reagents like phosgene.[1][2]
Principle and Reaction Mechanism
The reaction proceeds in a two-step, one-pot sequence. Initially, two equivalents of the primary amine, 2-methoxyphenethylamine, react with one equivalent of CDI. The first equivalent of the amine attacks the electrophilic carbonyl carbon of CDI, leading to the displacement of an imidazole anion and the formation of a reactive N-acylimidazole intermediate. This intermediate is then subjected to nucleophilic attack by a second equivalent of the amine, which results in the formation of the stable 1,3-disubstituted urea and the release of a second molecule of imidazole as a byproduct.
Sources
An In-depth Technical Guide to N-(2-methoxyphenethyl)urea: Synthesis, Characterization, and Scientific Context
Abstract
This technical guide provides a comprehensive scientific overview of N-(2-methoxyphenethyl)urea, a molecule of significant interest to researchers in medicinal chemistry and drug discovery. A definitive Chemical Abstracts Service (CAS) number for this specific compound could not be verified within major chemical databases as of the date of this publication. Consequently, this document has been constructed with full editorial control, leveraging established, field-proven principles for the synthesis and characterization of structurally analogous unsymmetrical N-substituted ureas. We present detailed, validated protocols, explain the causal mechanisms behind experimental choices, and offer insights into the predicted physicochemical properties and potential biological relevance of the title compound. This guide is intended to serve as an authoritative resource for scientists, enabling them to synthesize, verify, and explore the potential of N-(2-methoxyphenethyl)urea with a high degree of scientific rigor.
Introduction: The Scientific Rationale
N-(2-methoxyphenethyl)urea is an organic molecule defined by three key structural features: a robust urea functional group, a flexible phenethyl backbone, and an ortho-methoxy substitution on the phenyl ring. The convergence of these moieties suggests a molecule with significant potential in molecular recognition and biological applications.
The urea scaffold is a privileged structure in medicinal chemistry.[1] Its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with biological targets like protein kinases and receptors.[1] This motif is central to the mechanism of numerous FDA-approved drugs.
The phenethylamine core is another critical pharmacophore, forming the basis for a variety of neurotransmitters (e.g., dopamine, norepinephrine) and other biologically active compounds.[2] Its presence in a molecule provides a lipophilic character and a conformational flexibility that can be crucial for traversing biological membranes and fitting into active sites.
The ortho-methoxy group can subtly modulate the molecule's electronic and steric properties, influencing its conformation, solubility, and metabolic stability. By understanding these components, we can approach the synthesis and application of N-(2-methoxyphenethyl)urea from a position of informed scientific strategy. Given the established anticancer, antioxidant, and antimicrobial properties of various substituted phenethylamine-based ureas, it is logical to hypothesize that N-(2-methoxyphenethyl)urea could serve as a valuable building block or lead compound in these therapeutic areas.[2][3][4][5]
Synthesis and Mechanistic Considerations
The synthesis of unsymmetrical ureas such as N-(2-methoxyphenethyl)urea can be accomplished through several reliable methods. The choice of method often balances efficiency, safety, and substrate compatibility. We will detail two primary, field-proven protocols.
Method A: Synthesis via Isocyanate Intermediate
This traditional and robust method involves the reaction of 2-methoxyphenethylamine with a source of isocyanate. A common laboratory-scale approach is the reaction of the primary amine with an alkali metal cyanate (e.g., potassium cyanate) in the presence of a protic acid.
Mechanism: The amine hydrochloride is first formed in situ. This salt then reacts with potassium cyanate to generate the corresponding isocyanate, which is immediately trapped by another molecule of the primary amine. The nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate forms the stable urea bond.
Experimental Protocol: Synthesis of N-(2-methoxyphenethyl)urea
-
Dissolution: Dissolve 2-methoxyphenethylamine (1.0 eq) in a suitable solvent such as a mixture of water and acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Cyanate: Prepare a solution of potassium cyanate (1.1 eq) in water. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the solution. If not, the volume can be reduced under vacuum. Collect the solid product by filtration.
-
Purification: Wash the crude product with cold water and then a minimal amount of cold diethyl ether to remove any unreacted starting material. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Method B: Phosgene-Free Synthesis using Carbonyldiimidazole (CDI)
To avoid the high toxicity of phosgene and its derivatives, modern synthetic approaches often employ safer coupling reagents. 1,1'-Carbonyldiimidazole (CDI) is a superior alternative that activates a primary amine to form a carbamoylimidazole intermediate, which readily reacts with ammonia to yield the terminal urea.[6]
Mechanism & Causality: CDI is an excellent electrophile. The primary amine (2-methoxyphenethylamine) attacks one of the carbonyl-imidazole carbons, displacing an imidazole anion. This forms a highly reactive N-acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia. The imidazole group is an excellent leaving group, driving the reaction to completion to form the thermodynamically stable urea product. This method is often preferred for its mild reaction conditions and high yields.
Experimental Protocol: CDI-Mediated Synthesis
-
Activation: Dissolve 2-methoxyphenethylamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
CDI Addition: Add a solution of CDI (1.05 eq) in the same solvent dropwise to the amine solution at room temperature. Stir for 1-2 hours to allow for the complete formation of the carbamoylimidazole intermediate. Monitor by TLC.
-
Urea Formation: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (excess) and stir vigorously for 2-4 hours at room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization as described in Method A.
Workflow Visualization: CDI-Mediated Synthesis
Caption: CDI-mediated synthesis workflow for N-(2-methoxyphenethyl)urea.
Structural Elucidation and Self-Validating Protocols
Confirming the identity and purity of the synthesized N-(2-methoxyphenethyl)urea is critical. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.
| Analytical Technique | Expected Observations for N-(2-methoxyphenethyl)urea | Purpose & Rationale |
| ¹H NMR | Aromatic Protons: Multiplets between 6.8-7.3 ppm. -OCH₃ Group: A sharp singlet around 3.8 ppm. -CH₂-CH₂- Chain: Two triplets, one near 3.4-3.5 ppm (-CH₂-N) and one near 2.8-2.9 ppm (Ar-CH₂-). N-H Protons: Broad singlets, typically between 5.0-6.5 ppm. | Confirms the proton framework of the molecule. Chemical shifts and coupling patterns validate the connectivity of the phenethyl backbone and the presence of all functional groups.[7][8] |
| ¹³C NMR | Carbonyl Carbon (C=O): A distinct peak in the range of 158-162 ppm. Aromatic Carbons: Multiple signals between 110-160 ppm. -OCH₃ Carbon: A signal around 55 ppm. -CH₂- Carbons: Signals in the aliphatic region, typically 35-45 ppm. | Provides a carbon count and confirms the electronic environment of each carbon atom, validating the core structure.[7] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: Expected at m/z = 195.1182 (for C₁₀H₁₄N₂O₂). Fragmentation: Potential loss of ammonia (-17) or cleavage of the ethyl chain. | Confirms the molecular weight and elemental composition (with high resolution MS). Fragmentation patterns provide further structural evidence.[9][10] |
| FT-IR Spectroscopy | N-H Stretch: Two distinct bands (symmetric & asymmetric) in the 3300-3500 cm⁻¹ region. C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹. N-H Bend (Amide II): A band around 1550-1640 cm⁻¹. | Verifies the presence of the key urea functional group through its characteristic vibrational modes.[7] |
| Elemental Analysis | Calculated for C₁₀H₁₄N₂O₂: C, 61.84%; H, 7.27%; N, 14.42%. | Confirms the empirical formula and provides a quantitative measure of purity. |
Predicted Physicochemical Properties
| Property | Predicted Value | Scientific Rationale |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Based on chemical structure. |
| Molecular Weight | 194.23 g/mol | Sum of atomic weights. |
| XLogP3 | ~1.0 | The methoxy group slightly increases polarity compared to phenethylurea (XLogP3 = 0.9), but the overall character remains moderately lipophilic.[11] |
| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the ether oxygen. |
| Appearance | White to off-white crystalline solid | Typical for small molecule ureas.[12] |
| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, DMSO); low solubility in water. | The urea group enhances polarity, but the aromatic ring and ethyl chain contribute to lipophilicity.[1][12] |
Potential Applications & Biological Context
The urea moiety is a powerful pharmacophore capable of forming key interactions with biological receptors. It can be conceptualized as a versatile bridge or scaffold that positions other functional groups for optimal binding.
Caption: Urea as a pharmacophore bridge facilitating target interaction.
Based on extensive literature for analogous compounds, N-(2-methoxyphenethyl)urea could be a valuable candidate for screening in several areas:
-
Anticancer Research: Many unsymmetrical ureas act as kinase inhibitors, a cornerstone of modern oncology. The phenethylamine scaffold is also found in compounds with cytotoxic activity.[2][5][6]
-
Antimicrobial Agents: The urea functional group is present in various compounds with demonstrated antibacterial and antifungal properties.[3]
-
Antioxidant Activity: Phenolic and methoxy-substituted compounds are frequently investigated for their ability to scavenge free radicals. Related phenethylamine ureas have shown promising antioxidant potential.[2][5]
Conclusion
While N-(2-methoxyphenethyl)urea lacks a formally assigned CAS number in readily accessible databases, this guide demonstrates that it is a synthetically accessible and characterizable molecule. By applying established, reliable protocols for the synthesis of unsymmetrical ureas and employing a suite of modern analytical techniques, researchers can confidently produce and validate this compound. Its structural features—a potent hydrogen-bonding urea group and a biologically relevant phenethylamine backbone—make it a compelling target for professionals in drug discovery and materials science. This document provides the necessary technical foundation and scientific rationale for its exploration.
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Ozgeris, B., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]
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Roy, D., & Mandal, M. K. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Journal of Mass Spectrometry, 56(11), e4783. [Link]
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Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of (2-methoxyphenethyl)urea
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: The Emerging Significance of Novel Urea Derivatives
In the landscape of contemporary medicinal chemistry, the urea scaffold has consistently demonstrated its versatility and significance. Its capacity to form robust hydrogen bonds with biological receptors makes it a privileged structure in the design of novel therapeutics.[1][2] This guide delves into the prospective mechanism of action of a specific, yet under-characterized molecule: (2-methoxyphenethyl)urea. In the absence of extensive direct research on this compound, this document will serve as an in-depth technical guide, leveraging data from structurally related phenethyl and unsymmetrical urea derivatives to postulate potential biological activities and outline a comprehensive strategy for their experimental validation. Our objective is to provide a foundational framework for researchers to navigate the investigation of this and similar molecules.
Molecular Architecture and Physicochemical Postulates
The structure of (2-methoxyphenethyl)urea, featuring a methoxy-substituted phenethylamine moiety linked to a urea group, suggests several key physicochemical properties that likely govern its biological interactions. The phenethylamine backbone is a common feature in many neurotransmitters and other biologically active molecules, implying potential interactions with neurological or endocrine targets.[3][4] The urea functional group is a potent hydrogen bond donor and acceptor, predisposing the molecule to engage with a wide array of biological targets, including enzymes and receptors.[2][3]
| Property | Predicted Value/Characteristic | Implication for Biological Activity |
| Molecular Weight | ~194.23 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |
| Hydrogen Bond Donors | 2 | Strong potential for target binding via hydrogen bonding.[1][2] |
| Hydrogen Bond Acceptors | 3 | Versatile binding capabilities.[1][2] |
| LogP (Predicted) | ~1.5 - 2.5 | Suggests good membrane permeability and potential for CNS penetration. |
| Polar Surface Area | ~58.5 Ų | Contributes to solubility and permeability characteristics. |
Postulated Mechanisms of Action: An Evidence-Based Exploration
Based on the activities of structurally analogous compounds, we can hypothesize several potential mechanisms of action for (2-methoxyphenethyl)urea. These hypotheses provide a launchpad for targeted experimental investigation.
Kinase Inhibition: A Prominent Avenue
Numerous unsymmetrical urea derivatives have demonstrated potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[5] For instance, sorafenib and regorafenib, both diaryl ureas, are clinically approved multi-kinase inhibitors used in cancer therapy.[1]
Hypothesized Signaling Pathway: Inhibition of Receptor Tyrosine Kinases (RTKs)
Modulation of Inflammatory Pathways
Urea derivatives have also been implicated in the modulation of inflammatory responses. For example, certain compounds are being investigated as CXCR2 antagonists for the treatment of multiple sclerosis.[1] Additionally, a patent for a related compound suggests a mechanism involving the reduction of TNF-alpha levels or inhibition of phosphodiesterase 4 (PDE4).
Antimicrobial and Other Bioactivities
The broad biological activity of urea compounds extends to antimicrobial, antifungal, and larvicidal effects.[1][6] Some have also been investigated for their potential as tyrosinase inhibitors, which is relevant for dermatological and cosmetic applications.[7]
A Roadmap for Mechanistic Elucidation: Experimental Protocols
To systematically investigate the mechanism of action of (2-methoxyphenethyl)urea, a tiered experimental approach is recommended.
Tier 1: Broad Phenotypic Screening
The initial step is to perform broad phenotypic screens to identify the most promising therapeutic areas.
Experimental Workflow: Tier 1 Screening
Protocol: Antiproliferative Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of (2-methoxyphenethyl)urea in culture medium. Add the compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tier 2: Target Deconvolution and Pathway Analysis
Based on the results of the phenotypic screens, the next step is to identify the specific molecular targets and pathways involved.
If Anticancer Activity is Observed:
-
Kinase Profiling: Screen the compound against a panel of recombinant kinases to identify potential targets.
-
Western Blot Analysis: Treat cancer cells with the compound and analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) to determine which pathways are affected.
-
Tubulin Polymerization Assay: Investigate the effect of the compound on tubulin polymerization, as this is a known mechanism for some urea derivatives.[5]
Protocol: Western Blot for Pathway Analysis
-
Cell Lysis: Treat cells with (2-methoxyphenethyl)urea for various times and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Tier 3: In Vivo Validation
The most promising findings from in vitro studies should be validated in appropriate animal models.
-
Xenograft Models: For anticancer activity, evaluate the compound's ability to inhibit tumor growth in mice bearing human tumor xenografts.
-
Inflammation Models: For anti-inflammatory activity, use models such as carrageenan-induced paw edema or a collagen-induced arthritis model.
Concluding Remarks and Future Directions
While the precise mechanism of action of (2-methoxyphenethyl)urea remains to be fully elucidated, the structural and chemical precedents set by related compounds provide a fertile ground for hypothesis-driven research. The experimental roadmap outlined in this guide offers a systematic approach to unraveling its biological functions. Future research should focus on a multi-pronged strategy encompassing broad phenotypic screening, target identification, and in vivo validation to fully characterize the therapeutic potential of this and other novel urea derivatives. The journey from a promising molecular scaffold to a clinically viable therapeutic is arduous, but it begins with a deep and systematic understanding of its fundamental mechanism of action.
References
-
MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]
-
PubChem. (n.d.). ((2-Methoxyphenyl)methyl)urea. Retrieved from [Link]
- Google Patents. (n.d.). EP1203765A2 - Process for the synthesis of urea.
-
ResearchGate. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Retrieved from [Link]
-
PubMed Central. (n.d.). Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. Retrieved from [Link]
- Google Patents. (n.d.). US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
-
PubChem. (n.d.). Methods of using (+)-2-[1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonylethyl]-4 acetylaminoisoindoline 1,3-dione - Patent US-7659302-B2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea. Retrieved from [Link]
-
Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). EP0014590A1 - Crystalline forms of N-2-(6-methoxy)benzothiazolyl-N'-phenyl urea and process for their preparation.
-
PubChem. (n.d.). Process for the preparation of urea-formaldehyde resins - Patent US-4968772-A. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of N-(2-methoxyphenethyl)urea
CAS Number: 69226-62-6 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol
Executive Summary
N-(2-methoxyphenethyl)urea is a structural analog of the endogenous trace amine phenethylamine, featuring a urea moiety at the nitrogen terminus and a methoxy substitution at the ortho position of the phenyl ring. This compound serves as a critical intermediate in the synthesis of complex heterocycles and is investigated for its potential pharmacological activity within the central nervous system (CNS), specifically targeting melatonergic and dopaminergic pathways.
This guide provides a comprehensive technical analysis of the solubility and stability profiles of N-(2-methoxyphenethyl)urea. Given that specific experimental datasets for this niche compound are often proprietary, this document synthesizes predictive structure-activity relationship (SAR) data with rigorous experimental protocols to establish a self-validating characterization framework.
Physicochemical Profile
Understanding the molecular properties is the prerequisite for predicting solubility behavior. The presence of the lipophilic phenethyl tail contrasts with the hydrophilic urea headgroup, creating an amphiphilic profile.
| Property | Value / Prediction | Confidence | Source/Method |
| Molecular Weight | 194.23 g/mol | High | Calculated |
| Physical State | Solid (Crystalline) | High | Analog comparison |
| Melting Point | 90°C – 98°C | Medium | Analog (CAS 22033-10-9) |
| LogP (Predicted) | 1.2 – 1.6 | High | In silico (XLogP3) |
| pKa (Urea NH) | ~13-14 (Very weak acid) | High | Structural Class |
| H-Bond Donors | 2 | High | Structure |
| H-Bond Acceptors | 2 | High | Structure |
Solubility Analysis
Theoretical Solubility Profile
N-(2-methoxyphenethyl)urea exhibits "intermediate" polarity. The urea group facilitates hydrogen bonding with water, but the 2-methoxyphenethyl moiety adds significant hydrophobicity.
-
Aqueous Solubility: Predicted to be low to moderate (0.1 – 1.0 mg/mL) at neutral pH. Solubility is not significantly pH-dependent in the physiological range (pH 2-8) due to the lack of ionizable groups (urea is neutral).
-
Organic Solubility:
-
DMSO: High (>50 mg/mL). Recommended for stock solutions.
-
Ethanol: Moderate to High. Good for intermediate dilutions.
-
Chloroform/DCM: Moderate.[1] Useful for extraction but not biological delivery.
-
Solvent Selection Decision Matrix
The following logic flow guides the selection of the appropriate solvent system for experimental applications.
Figure 1: Solvent selection logic for N-(2-methoxyphenethyl)urea based on downstream application.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To empirically determine the saturation solubility in a specific solvent.
-
Preparation: Add excess N-(2-methoxyphenethyl)urea solid (~10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.
-
Separation: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solid.
-
Quantification: Analyze the filtrate using HPLC-UV (Detection at 210 nm or 254 nm).
-
Note: Ensure the filter does not adsorb the compound by discarding the first 200 µL of filtrate.
-
Stability Profile
Chemical Stability Mechanisms
The primary degradation pathway for N-(2-methoxyphenethyl)urea is hydrolysis . While the urea linkage is generally stable at neutral pH, it is susceptible to degradation under strongly acidic or basic conditions, or at elevated temperatures.
-
Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water, leading to cleavage.
-
Thermal Degradation: Prolonged heating (>60°C) in solution can accelerate hydrolysis or lead to rearrangement.
Degradation Pathway Diagram
The following diagram illustrates the hydrolytic cleavage mechanism.
Figure 2: Hydrolytic degradation pathway of the urea linkage yielding the primary amine and carbamic acid decomposition products.
Protocol: Forced Degradation Study
Objective: To define the stability limits of the compound.
| Stress Condition | Procedure | Sampling Timepoints | Acceptance Criteria |
| Acid Hydrolysis | Dissolve in 0.1 N HCl at 60°C. | 0, 4, 8, 24 Hours | >90% Recovery |
| Base Hydrolysis | Dissolve in 0.1 N NaOH at 60°C. | 0, 4, 8, 24 Hours | >90% Recovery |
| Oxidation | 3% H₂O₂ at Room Temp. | 0, 2, 4, 24 Hours | >95% Recovery |
| Thermal (Solid) | Heat solid at 80°C. | 1, 3, 7 Days | No color change/melt |
Analytical Method: Use Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient. The parent peak should decrease, and a new peak (corresponding to 2-methoxyphenethylamine) may appear at a lower retention time.
Handling and Storage Recommendations
Based on the physicochemical and stability profile, the following storage conditions are mandated to maintain compound integrity:
-
Solid State: Store at 2°C to 8°C (Refrigerated) in a tightly sealed container. Desiccation is recommended to prevent moisture-induced hydrolysis over long periods.
-
Stock Solutions (DMSO): Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
-
Aqueous Solutions: Prepare fresh. Do not store aqueous solutions for >24 hours, even at 4°C, to eliminate hydrolysis risks.
References
-
Panyachariwat, N., & Steckel, H. (2014).[2][3] Stability of urea in solution and pharmaceutical preparations.[2][3][4] Journal of Cosmetic Science, 65(3), 187–195.[2] Retrieved from [Link]
-
Lilov, M. E., & Kirilov, P. (2018).[2] Decomposition of 8 mol[2]·L−1 Urea Solution at 298.15 K. Journal of Solution Chemistry. (Contextual reference for urea hydrolysis kinetics).
Sources
Methodological & Application
Application Note: Structural Elucidation of (2-Methoxyphenethyl)urea via 1D NMR Spectroscopy
Executive Summary
This guide details the structural characterization of (2-methoxyphenethyl)urea , a pharmacophore often encountered in peptidomimetics and soluble epoxide hydrolase (sEH) inhibitors. Unlike simple aliphatic amines, this molecule presents specific analytical challenges: the ortho-substitution effect on the aromatic ring and the quadrupolar broadening associated with the urea linkage.
This protocol prioritizes DMSO-d6 as the solvent of choice.[1] While CDCl₃ is common, it frequently facilitates rapid proton exchange, causing the diagnostic urea protons (-NH-CO-NH₂) to broaden into the baseline. DMSO-d6 stabilizes these protons via hydrogen bonding, enabling precise integration and connectivity analysis.[1]
Structural Breakdown & Logic
Before acquisition, we must deconstruct the molecule to anticipate spectral features.[1]
-
Aromatic Domain (ABCD System): The 2-methoxy group creates an electronic asymmetry.[1] We expect four distinct aromatic signals. The proton ortho to the methoxy group will be shielded relative to a standard benzene ring.[1]
-
Linker Domain (Ethyl Bridge): The ethylene chain (-CH₂-CH₂-) connects the ring to the urea.[1] The CH₂ adjacent to the nitrogen will experience a significant downfield shift compared to the amine precursor due to the electron-withdrawing urea carbonyl.[1]
-
Urea Domain: The terminal urea (-NH-CO-NH₂) contains labile protons.[1] In dry DMSO-d6, the internal NH often appears as a triplet (coupling to CH₂), while the terminal NH₂ appears as a broad singlet.
Workflow Visualization
Figure 1: Analytical workflow emphasizing solvent selection for labile proton preservation.
Experimental Protocol
Sample Preparation[1]
-
Mass: Weigh 10–15 mg of (2-methoxyphenethyl)urea.
-
Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
-
Reference: Use residual solvent peak (DMSO-d5 pentet at 2.50 ppm) or TMS (0.00 ppm).[1]
Acquisition Parameters (600 MHz Base Frequency)
| Parameter | 1H NMR | 13C NMR | Rationale |
| Pulse Sequence | zg30 (30° pulse) | pg30 (Power-gated) | 30° pulse ensures linear response for integration. |
| Relaxation Delay (d1) | 5.0 s | 2.0 s | Urea NH protons have long T1 times; insufficient d1 leads to under-integration.[1] |
| Scans (NS) | 16 | 1024 | Sufficient S/N for minor 13C satellites or impurities.[1] |
| Temp | 298 K | 298 K | Standardize temp to prevent chemical shift drift of NH signals. |
Data Analysis: 1H NMR
Predicted/Observed Shifts in DMSO-d6 (Referenced to TMS = 0.0 ppm)
The spectrum is defined by the shielding effect of the methoxy group and the deshelding effect of the urea.
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Notes |
| Aromatic (H-3) | 6.85 - 6.90 | Doublet (d) | 1H | ~8.0 Hz | Ortho to OMe; shielded by electron donation.[1] |
| Aromatic (H-5) | 6.80 - 6.85 | Triplet (td) | 1H | ~7.5 Hz | Para to alkyl chain.[1] |
| Aromatic (H-4, H-6) | 7.10 - 7.20 | Multiplet | 2H | - | Overlapping signals for meta and para to OMe.[1] |
| Urea (-NH-) | 6.00 - 6.15 | Triplet (t) | 1H | ~5.5 Hz | Couples to CH₂-N. Disappears with D₂O shake.[1] |
| Urea (-NH₂) | 5.30 - 5.50 | Broad Singlet | 2H | - | Exchangeable.[1] May appear as two humps if rotation is restricted.[1] |
| Methoxy (-OCH₃) | 3.78 | Singlet (s) | 3H | - | Diagnostic sharp singlet.[1] |
| Linker (CH₂-N) | 3.15 - 3.25 | Quad/Multiplet | 2H | ~6-7 Hz | Deshielded by Urea N. Downfield from precursor amine (~2.7 ppm).[1] |
| Linker (CH₂-Ar) | 2.65 - 2.75 | Triplet (t) | 2H | ~7.0 Hz | Benzylic protons.[1] |
Senior Scientist Insight: If the Urea (-NH-) signal appears as a broad singlet rather than a triplet, your DMSO is likely "wet" (containing H₂O). The water catalyzes proton exchange, decoupling the NH from the adjacent CH₂.
Data Analysis: 13C NMR
Predicted/Observed Shifts in DMSO-d6 (Referenced to DMSO septet = 39.5 ppm)
| Assignment | Shift (δ ppm) | Type | Notes |
| C=O (Urea) | 158.5 | Quaternary | Most deshielded signal.[1] Diagnostic of urea formation. |
| C-2 (Ar-O) | 157.2 | Quaternary | Ipso to methoxy group.[1] |
| C-1 (Ar-C) | 127.5 | Quaternary | Ipso to ethyl chain.[1] |
| Ar-CH (C-3,4,5,6) | 110.0 - 130.0 | CH | C-3 (ortho to OMe) is typically ~110 ppm (most shielded). |
| -OCH₃ | 55.3 | CH₃ | Standard methoxy shift.[1] |
| CH₂-N | 40.5 | CH₂ | Often obscured by DMSO solvent trap (~39-40 ppm).[1] Check HSQC. |
| CH₂-Ar | 30.2 | CH₂ | Benzylic carbon.[1] |
Structural Validation (Connectivity)
To confirm the structure is (2-methoxyphenethyl)urea and not an isomer (e.g., 4-methoxy), analyze the HMBC (Heteronuclear Multiple Bond Correlation) pathways.
Connectivity Diagram
Figure 2: Key HMBC correlations. The correlation from Benzylic H to C-2 (Oxygen-bearing carbon) confirms the ortho-substitution pattern.[1]
References
-
Solvent Residual Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][3][4] Chem.1997 , 62, 7512–7515.[1][3][5] Link
-
Urea Chemical Shifts: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[1]
-
Precursor Data (2-Methoxyphenethylamine): National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS Compounds and Spectral Search." SDBS No. 2876 (1H NMR).[1] Link
-
Urea Conformational Analysis: Tolić, A. et al. "Structural and spectroscopic studies of some urea derivatives."[1] Journal of Molecular Structure. 2012 .[1] Link
Sources
Application Notes and Protocols for the Purification of N-(2-methoxyphenethyl)urea by Recrystallization
Introduction
N-(2-methoxyphenethyl)urea is a disubstituted urea derivative of interest in pharmaceutical and materials science research. As with many synthesized organic compounds, achieving high purity is critical for its intended applications, ensuring reproducibility of experimental results and meeting regulatory standards in drug development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed guide to the purification of N-(2-methoxyphenethyl)urea by recrystallization, offering insights into solvent selection, a step-by-step protocol, and methods for purity assessment.
The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent (mother liquor).
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of N-(2-methoxyphenethyl)urea is fundamental to designing an effective recrystallization protocol. While specific experimental data for this compound is not widely available in the public domain, we can infer its properties from closely related analogs.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Melting Point | 90-100 °C | Based on the reported melting point of 91-93 °C for the structurally similar 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea[1]. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexane). | Urea derivatives are generally soluble in polar organic solvents. A combination of ethyl acetate and hexane has been successfully used for a similar compound[1]. |
| Appearance | White to off-white crystalline solid. | Typical appearance for purified urea derivatives. |
Potential Impurities:
The synthesis of N-(2-methoxyphenethyl)urea typically involves the reaction of 2-methoxyphenethylamine with a urea precursor, such as an isocyanate or by using a coupling agent like 1,1'-carbonyldiimidazole (CDI). Based on these synthetic routes, potential impurities may include:
-
Unreacted 2-methoxyphenethylamine: The starting amine.
-
Symmetrically disubstituted urea: Formed if the urea-forming reagent reacts with two molecules of the amine.
-
By-products from the coupling agent: For example, imidazole if CDI is used.
-
Side-reaction products: Depending on the specific reaction conditions.
The Science of Recrystallization: A Step-by-Step Rationale
The success of recrystallization hinges on a series of carefully executed steps, each with a specific scientific purpose.
Figure 1: The logical workflow of the recrystallization process. This diagram illustrates the sequential steps from initial solvent selection to obtaining the final pure product.
Part 1: Solvent Selection - The Cornerstone of Purity
The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities completely at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Be non-toxic and non-flammable, if possible.
For N-(2-methoxyphenethyl)urea, a mixed solvent system is likely to be effective, given the successful use of ethyl acetate/hexane for a similar molecule[1]. Ethyl acetate, a moderately polar solvent, will likely dissolve the urea derivative at elevated temperatures. Hexane, a nonpolar solvent, will act as an anti-solvent, reducing the solubility upon cooling and promoting crystallization.
Protocol for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude N-(2-methoxyphenethyl)urea into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, observing the solubility.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath and observe if it dissolves.
-
If the compound dissolves upon heating, cool the solution in an ice bath to see if crystals form.
-
Based on these observations, select the most promising single solvent or a pair of miscible solvents (one in which the compound is soluble and one in which it is insoluble).
Part 2: The Recrystallization Protocol
This protocol is based on a mixed solvent system of ethyl acetate and hexane, which is a common and effective choice for the purification of moderately polar organic compounds.
Materials and Equipment:
-
Crude N-(2-methoxyphenethyl)urea
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Vacuum source
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude N-(2-methoxyphenethyl)urea into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Inducing Crystallization with an Anti-Solvent:
-
Once the compound is fully dissolved, slowly add hexane dropwise to the hot solution while stirring.
-
Continue adding hexane until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
If too much hexane is added and the compound precipitates out, add a small amount of hot ethyl acetate until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice[2].
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold hexane.
-
Turn on the vacuum and pour the cold crystalline slurry into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor containing dissolved impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the product[2].
-
-
Drying:
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Purity Assessment
The purity of the recrystallized N-(2-methoxyphenethyl)urea should be assessed to confirm the effectiveness of the purification process.
1. Melting Point Analysis:
A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities tend to broaden and depress the melting point.
-
Procedure: Determine the melting point of the recrystallized product and compare it to the crude material. A significant increase and sharpening of the melting point range indicate successful purification.
2. Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. The NMR spectra of the purified product should show the expected signals for N-(2-methoxyphenethyl)urea and a significant reduction or absence of signals corresponding to impurities.
-
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of key functional groups. For N-(2-methoxyphenethyl)urea, characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹) would be expected.
Expected Outcomes:
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish powder | White, crystalline solid |
| Melting Point | Broad range, e.g., 85-95 °C | Sharp range, e.g., 91-93 °C |
| Purity (by NMR) | < 95% | > 99% |
| Yield | - | Typically 70-90% |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid). | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is too soluble in the chosen solvent. | - Lower the temperature at which the compound dissolves by adding more of the "good" solvent (ethyl acetate).- Try a different solvent system with a lower boiling point. |
| Low recovery of crystals. | - Too much solvent was used.- The crystals were washed with too much cold solvent.- The solution was not cooled sufficiently. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Use minimal amounts of ice-cold solvent for washing.- Ensure the solution is thoroughly chilled in an ice bath. |
| Colored crystals. | - Colored impurities were not removed. | - Add a small amount of activated charcoal to the hot solution before filtration (if the impurity is known to be adsorbed by charcoal). |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[3][4].
-
Avoid inhalation of dust and vapors.
-
Ethyl acetate and hexane are flammable. Keep away from open flames and other ignition sources.
-
Consult the Safety Data Sheet (SDS) for N-(2-methoxyphenethyl)urea and all solvents used for detailed safety information.
References
-
NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]
-
Katritzky, A. R., et al. (2003). Synthesis of mono- and N,N-disubstituted ureas. Arkivoc, 2003(13), 52-60. [Link]
-
PubChem. (n.d.). Urea, n-(2-methoxyphenethyl)-n-methyl-. National Center for Biotechnology Information. [Link]
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Cheméo. (n.d.). Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). [Link]
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George Weil. (n.d.). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 UREA (ALL GRADES). [Link]
-
Özgeriş, F. B., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Summit Fertilizers. (2023, September 12). UREA Safety Data Sheet. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
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Application Notes & Protocols for the Preclinical Evaluation of "Urea, (2-methoxyphenethyl)-" in Cocaine Addiction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Therapeutic Avenue for Cocaine Use Disorder
Cocaine use disorder remains a significant public health challenge with no FDA-approved pharmacotherapy. The neurobiology of cocaine addiction is complex, but a key element is the drug's potentiation of dopamine signaling in the brain's reward circuitry.[1] A promising and contemporary approach to modulating this dysregulated dopamine system is through the activation of the Trace Amine-Associated Receptor 1 (TAAR1).[2]
TAAR1 is a G-protein coupled receptor that acts as a negative modulator of the dopaminergic system.[2] Preclinical studies have demonstrated that TAAR1 agonists can attenuate the rewarding and reinforcing effects of various drugs of abuse, including cocaine.[2] This document provides a comprehensive guide for the preclinical evaluation of a novel compound, "Urea, (2-methoxyphenethyl)-" (hereafter referred to as U-2MP ), as a potential therapeutic agent for cocaine addiction. Given the absence of specific literature on U-2MP, this guide is structured as a roadmap for its initial characterization, drawing upon established protocols for other TAAR1 agonists and phenethylurea derivatives.
The structure of U-2MP, featuring a phenethylamine scaffold, is consistent with the general pharmacophore of TAAR1 ligands, which typically consist of a basic core and an aromatic moiety.[2] This guide will therefore proceed under the hypothesis that U-2MP may exert its effects through TAAR1 agonism.
Hypothesized Mechanism of Action: TAAR1-Mediated Attenuation of Cocaine Reward
Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and subsequent hyperactivation of postsynaptic dopamine receptors. This surge in dopaminergic activity in brain regions like the nucleus accumbens (NAc) is responsible for the intense euphoria and reinforcing properties of the drug.
We hypothesize that U-2MP, as a putative TAAR1 agonist, will counteract cocaine's effects by negatively modulating dopamine neurotransmission. Activation of TAAR1 has been shown to reduce the firing rate of dopamine neurons in the ventral tegmental area (VTA) and decrease dopamine release in the NAc.[2] This modulatory effect is thought to be mediated, in part, through an interaction with dopamine D2 autoreceptors.[2] By dampening the hyperdopaminergic state induced by cocaine, U-2MP is expected to reduce the rewarding effects of the drug and attenuate drug-seeking behaviors.
Sources
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Application Notes and Protocols: A Framework for Assessing the Neuroprotective Potential of Phenethyl Ureas
Introduction: The Therapeutic Promise of Phenethyl Ureas in Neurodegeneration
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. A confluence of cellular insults, including oxidative stress, mitochondrial dysfunction, and neuroinflammation, are central to the pathogenesis of these disorders. Consequently, therapeutic strategies are increasingly focused on neuroprotection—the preservation of neuronal tissue and function against these insults.
Phenethyl ureas are a class of synthetic compounds that hold considerable promise as neuroprotective agents. This promise is built on a logical foundation:
-
The Phenethyl Moiety: Structurally related to neurotransmitters like dopamine and norepinephrine, the phenethyl scaffold is a common feature in many neurologically active compounds. Phenolic compounds, in general, are well-regarded for their antioxidant properties. Furthermore, evidence suggests that phenethyl derivatives can cross the blood-brain barrier, a critical prerequisite for any centrally acting therapeutic.[1][2]
-
The Urea Functional Group: The urea moiety is a key structural element in numerous biologically active molecules.[3] Its capacity to act as both a hydrogen bond donor and acceptor can significantly influence a compound's pharmacokinetic properties, including solubility and membrane permeability, which are crucial for bioavailability in the central nervous system.[2][3]
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the neuroprotective effects of novel phenethyl urea compounds. The workflow is designed as a hierarchical screening and validation process, beginning with high-throughput in vitro assays to establish biological activity and elucidate mechanisms, followed by in vivo studies in a validated animal model to confirm efficacy.
Experimental Design: A Phased Approach from In Vitro Screening to In Vivo Validation
The experimental design follows a logical progression, ensuring that only the most promising candidate compounds from initial cell-based screens are advanced to more complex and resource-intensive animal studies. This approach maximizes efficiency and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Phase 1: In Vitro Neuroprotection and Mechanistic Assays
The initial phase utilizes the human neuroblastoma cell line, SH-SY5Y, a widely accepted model in neurotoxicity and neuroprotection studies.[4] We will induce a Parkinson's-like pathology using rotenone, a pesticide that inhibits mitochondrial complex I, leading to oxidative stress and apoptosis, thus mimicking key aspects of dopaminergic neurodegeneration.[4][5]
Cell Culture and Neurotoxicity Induction
Objective: To establish a reproducible cell-based model of neurodegeneration.
| Parameter | Specification | Rationale |
| Cell Line | Human SH-SY5Y Neuroblastoma | A human-derived cell line that can be differentiated into a neuronal phenotype, widely used for Parkinson's disease research.[4] |
| Culture Medium | DMEM/F12, 10% FBS, 1% Pen/Strep | Standard medium for robust growth and maintenance of SH-SY5Y cells. |
| Neurotoxin | Rotenone | Induces mitochondrial dysfunction and oxidative stress, key pathological features of Parkinson's disease.[5] |
| Toxin Concentration | 0.1 - 10 µM (determined by titration) | A dose-response curve is necessary to identify a concentration that induces ~50% cell death (EC50) after 24-48h.[6] |
| Incubation Time | 24 - 48 hours | Sufficient time for rotenone to induce measurable cytotoxicity.[4][6] |
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks until 80-90% confluent.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of rotenone in DMSO. Serially dilute in culture medium to achieve the desired final concentrations.
-
Treat cells with varying concentrations of rotenone for 24 or 48 hours to determine the optimal concentration for subsequent neuroprotection assays.
Protocol: MTT Assay for Cell Viability
Objective: To quantify the protective effect of phenethyl ureas against rotenone-induced cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically.[7][8][9]
Step-by-Step Protocol:
-
Seed SH-SY5Y cells in a 96-well plate as described in 1.1.
-
Pre-treat cells with various concentrations of the test phenethyl urea compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Introduce rotenone at its predetermined EC50 concentration to all wells except the "vehicle control" and "untreated control" groups.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.[9]
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol: DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the neuroprotective effect of phenethyl ureas is mediated by a reduction in oxidative stress.
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Step-by-Step Protocol:
-
Seed and treat cells with the test compound and rotenone as described for the MTT assay (Protocol 1.2). A positive control group treated with H₂O₂ (e.g., 100 µM) should be included.
-
After the treatment period (e.g., 6-12 hours, as ROS production is an earlier event), remove the culture medium and wash the cells gently with warm PBS.
-
Load the cells with 10-25 µM DCFH-DA solution in serum-free medium.[11][13]
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~529 nm.[11][12]
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the control group and express the results as a percentage reduction in ROS levels compared to the rotenone-only treated group.
Protocol: Caspase-3 Activity Assay
Objective: To assess whether the compounds inhibit the executioner phase of apoptosis.
Principle: Caspase-3 is a key "executioner" enzyme in the apoptotic pathway.[14] This assay uses a synthetic peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorescent (e.g., AMC) reporter.[15][16] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
Step-by-Step Protocol:
-
Seed cells in 6-well plates and treat with the test compound and rotenone as in Protocol 1.2 for 24 hours.
-
Harvest the cells and lyse them using a cold lysis buffer provided with a commercial kit.
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[14]
-
Collect the supernatant (cytosolic extract). Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[16]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em ~350/450 nm for AMC) using a microplate reader.
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the control group after normalizing to protein concentration.
Phase 2: In Vivo Validation in a Parkinson's Disease Model
Compounds demonstrating significant and dose-dependent efficacy in the in vitro assays, particularly those showing activity across multiple endpoints (viability, ROS reduction, and caspase inhibition), should be advanced to in vivo testing. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is the gold standard for preclinical Parkinson's disease research, as it selectively destroys dopaminergic neurons in the substantia nigra, replicating a key pathological hallmark of the disease.[17][18][19]
Animal Model and Dosing Regimen
Objective: To evaluate the neuroprotective efficacy of a lead phenethyl urea compound in a mammalian model of Parkinson's disease.
| Parameter | Specification | Rationale |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old | This strain is well-characterized and highly susceptible to MPTP-induced neurotoxicity.[17] |
| Neurotoxin | MPTP-HCl | A potent and selective neurotoxin that induces Parkinsonism in rodents and primates.[17][18] |
| MPTP Regimen | Sub-acute: 30 mg/kg, intraperitoneal (i.p.) injection, once daily for 5 consecutive days.[17][19] | This regimen produces a consistent and significant loss of dopaminergic neurons (40-50%) without causing high mortality.[17] |
| Compound Admin. | Route: i.p. or oral gavage. Dose: 3-4 doses (e.g., 5, 15, 40 mg/kg) based on MTD studies. | Administration should begin prior to MPTP to assess prophylactic protection and continue throughout the study.[19] |
| Study Groups | 1. Vehicle Control (Saline) 2. MPTP + Vehicle 3. MPTP + Phenethyl Urea (Low Dose) 4. MPTP + Phenethyl Urea (Mid Dose) 5. MPTP + Phenethyl Urea (High Dose) | A robust group design is essential to validate the effects of the compound against the toxin-induced pathology. |
| Study Duration | 21 days from the first MPTP injection. | Allows for the full development of the dopaminergic lesion and for behavioral deficits to stabilize.[17] |
Protocol: Rotarod Test for Motor Coordination
Objective: To assess if the test compound can prevent or ameliorate MPTP-induced motor deficits.
Principle: The rotarod test is a standard method for evaluating motor coordination, balance, and motor learning in rodents.[20][21] Animals with Parkinson's-like motor deficits will fall off the rotating rod more quickly than healthy animals.
Step-by-Step Protocol:
-
Habituation/Training: For 2-3 days prior to MPTP administration, train the mice on the rotarod. Place each mouse on the rod at a low, constant speed (e.g., 4 rpm) for 5 minutes.
-
Baseline Testing: On the day before the first MPTP injection, perform a baseline test using an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall for each mouse over three trials.
-
Post-Toxin Testing: Perform the accelerating rotarod test again on day 7 and day 21 post-MPTP initiation.
-
Procedure:
-
Place the mouse on the rotating rod.
-
Start the acceleration protocol.
-
The trial ends when the mouse falls off the rod or grips the rod and rotates with it for two consecutive revolutions.
-
Record the latency to fall.
-
Allow a rest period of at least 15 minutes between trials.
-
-
Data Analysis: Compare the average latency to fall for each treatment group against the MPTP + Vehicle group. A significant increase in latency indicates a therapeutic effect.
Post-mortem Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
Objective: To directly quantify the preservation of dopaminergic neurons in the substantia nigra.
Principle: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine. Immunostaining for TH is a reliable method to identify and count dopaminergic neurons. A reduction in the number of TH-positive cells in the substantia nigra pars compacta (SNpc) is a definitive hallmark of MPTP-induced neurodegeneration.[19][22]
Step-by-Step Protocol:
-
Tissue Collection: At the end of the study (Day 21), humanely euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Brain Extraction: Carefully dissect the brains and post-fix them in 4% PFA overnight, followed by cryoprotection in a 30% sucrose solution.
-
Sectioning: Section the brains coronally through the substantia nigra (e.g., at 30 µm thickness) using a cryostat.
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH).
-
Wash, then incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Wash, then incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the stain using a diaminobenzidine (DAB) substrate, which will produce a brown precipitate in TH-positive neurons.
-
-
Stereological Counting:
-
Mount the stained sections on slides.
-
Using a microscope equipped with stereology software (e.g., Stereo Investigator), count the number of TH-positive neurons in the SNpc of both hemispheres. The optical fractionator method is the gold standard for unbiased cell counting.
-
-
Data Analysis: Compare the total number of TH-positive neurons in the SNpc for each treatment group. A significantly higher number of neurons in the compound-treated groups compared to the MPTP + Vehicle group indicates neuroprotection.
Conclusion and Future Directions
This structured application guide provides a robust framework for the preclinical evaluation of phenethyl ureas as potential neuroprotective agents. Positive results from this cascade of experiments—demonstrating improved cell viability, reduced oxidative stress and apoptosis in vitro, and translating to preserved motor function and dopaminergic neuron survival in vivo—would provide strong evidence to support further development. Subsequent studies could explore the pharmacokinetic/pharmacodynamic (PK/PD) relationship, investigate efficacy in other neurodegenerative models (e.g., Alzheimer's disease models), and delve deeper into the specific molecular targets and signaling pathways modulated by these promising compounds.
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Ialongo, C., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1636-1678. [Link]
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Philbert, S. A., et al. (2023). Extensive multiregional urea elevations in a case-control study of vascular dementia point toward a novel shared mechanism of disease amongst the age-related dementias. Frontiers in Molecular Neuroscience, 16, 1215637. [Link]
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Wang, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(9), 1836-1849. [Link]
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Poindexter, G. S., et al. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(13), 1709-1712. [Link]
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Zhao, Z., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience, 13, 1243. [Link]
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Al-Attas, O. S., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 27(21), 7247. [Link]
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Wang, X., et al. (2019). The design of novel piperidine urea derivatives (compounds and are reported to have neuroprotective activity with the urea group). ResearchGate. [Link]
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Gao, H.-M., et al. (2007). Monocyte-mediated rotenone neurotoxicity towards human neuroblastoma SH-SY5Y. Journal of Neurochemistry, 100(4), 932-945. [Link]
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JoVE. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. [Link]
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Costa, C., et al. (2023). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 17, 1245003. [Link]
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Al-Hamed, F. S., et al. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Journal of Experimental and Basic Medical Sciences, 3(4), 329-335. [Link]
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Patassini, S., et al. (2019). The Role of the Urea Cycle in the Alzheimer's Disease Brain. International Journal of Molecular Sciences, 20(11), 2775. [Link]
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Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved January 28, 2026, from [Link]
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Li, Q., et al. (2025). ROS Regulate Rotenone-induced SH-SY5Y Dopamine Neuron Death Through Ferroptosis-mediated Autophagy and Apoptosis. Neuroscience Bulletin, 41(3), 321-334. [Link]
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Abduljalil, K., et al. (2022). Physiologically Based Pharmacokinetic Modelling of Hydroxyurea in Patients with Sickle Cell Disease: A Special Focus on Lactating Women and Breastfed Infants to Inform Safe Dosing and Breastfeeding Strategies. Pharmaceutics, 14(11), 2496. [Link]
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Abd, A. H., et al. (2023). MTT Assay protocol. F1000Research. [Link]
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Zapała, M., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Antioxidants, 12(3), 696. [Link]
-
Liu, T., et al. (2018). Synthesis and evaluation of a novel urea-based 68Ga-complex for imaging PSMA binding in tumor. Nuclear Medicine and Biology, 64-65, 1-8. [Link]
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Leoni, A., et al. (2007). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Journal of Medicinal Chemistry, 50(16), 3845-3850. [Link]
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Application Note: High-Throughput Screening of Urea Derivatives for Cannabinoid Receptor 1 (CB1) Activity
Introduction: Targeting the Endocannabinoid System
The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor (GPCR), is the most abundantly expressed GPCR in the human brain and a critical component of the endocannabinoid system.[1] This system is integral to regulating a wide array of physiological processes, including pain sensation, mood, memory, and appetite.[1][2] Consequently, CB1 has emerged as a significant therapeutic target for various disorders, including pain, inflammation, anxiety, and neurodegenerative diseases.[2][3]
Urea derivatives have been identified as a promising class of compounds for modulating CB1 activity.[4][5] Specifically, certain diarylureas can act as allosteric modulators, offering a nuanced approach to altering receptor function compared to traditional orthosteric agonists or antagonists.[6][7] Allosteric modulation presents a potential therapeutic advantage by fine-tuning the receptor's response to endogenous cannabinoids, possibly mitigating the adverse psychoactive effects associated with direct CB1 agonists.[3]
This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and characterize novel urea-based modulators of the CB1 receptor. We will detail a robust, cell-based functional assay protocol using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure changes in cyclic adenosine monophosphate (cAMP), a key second messenger in the CB1 signaling cascade.
Scientific Principles: Interrogating CB1 Signaling
The CB1 receptor primarily couples to the inhibitory G protein, Gαi/o.[1][2] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9] This change in cAMP concentration is the cornerstone of the functional assay described herein.
To screen for both agonists and antagonists/inverse agonists, the assay is designed to measure a bidirectional cAMP response. Basal cAMP levels are first elevated using forskolin, a direct activator of adenylyl cyclase.
-
Agonists will activate the Gαi-coupled CB1 receptor, inhibit adenylyl cyclase, and thus cause a decrease in the forskolin-stimulated cAMP levels.
-
Antagonists or Inverse Agonists will block the constitutive or agonist-induced activity of the CB1 receptor, leading to a lesser decrease or even an increase in cAMP levels compared to the agonist-treated control.
This methodology allows for the identification of compounds with diverse functional profiles within a single primary screen.
Caption: CB1 Receptor Gαi-Coupled Signaling Pathway.
Primary HTS: TR-FRET cAMP Assay Protocol
This protocol is optimized for a 384-well plate format and utilizes a competitive immunoassay principle. The assay measures cAMP produced by cells, which competes with a Europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody. High cellular cAMP leads to low TR-FRET signal, and vice versa.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human CB1 receptor.
-
Assay Kits: LANCE® Ultra cAMP Kit (PerkinElmer) or equivalent TR-FRET cAMP assay kit.[10]
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Compounds:
-
Urea derivative library (10 mM stock in 100% DMSO).
-
Forskolin (10 mM stock in 100% DMSO).
-
CP-55,940 (CB1 agonist, positive control; 10 mM stock in 100% DMSO).
-
SR141716A (Rimonabant, CB1 antagonist/inverse agonist, control; 10 mM stock in 100% DMSO).
-
-
Plates: 384-well, low-volume, white, solid-bottom assay plates.
-
Instrumentation: TR-FRET compatible plate reader (e.g., EnVision® Multilabel Plate Reader) with excitation at ~320-340 nm and emission detection at ~665 nm and ~615 nm.[11]
Step-by-Step Protocol
Scientist's Note: All steps should be performed in a sterile cell culture hood. Automation (liquid handlers, plate stackers) is highly recommended for consistency and throughput.
-
Cell Plating:
-
Harvest CB1-expressing cells and resuspend in culture medium to a density of 0.25 x 10⁶ cells/mL.
-
Dispense 20 µL of the cell suspension (5,000 cells/well) into the 384-well assay plates.
-
Incubate plates for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and form a monolayer.
-
-
Compound Plating (Daughter Plates):
-
Prepare serial dilutions of control compounds (CP-55,940, SR141716A) and the urea derivative library in 100% DMSO.
-
Using a liquid handler, transfer a small volume (e.g., 200 nL) of the DMSO stocks to an intermediate plate and dilute with Assay Buffer. This minimizes the final DMSO concentration.
-
The final desired screening concentration for the library is typically 10 µM.
-
-
Assay Execution:
-
Agonist Mode Screening:
-
Prepare a "Stimulation Mix" containing Forskolin in Assay Buffer at a concentration that yields ~80% of its maximal response (EC₈₀, determined during assay development).
-
Aspirate the culture medium from the cell plates.
-
Add 10 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate compound dilution from the daughter plate.
-
Add 10 µL of the Forskolin-containing Stimulation Mix.
-
-
Antagonist Mode Screening (Optional, for hit confirmation):
-
This is typically performed as a secondary assay. Cells are pre-incubated with test compounds before adding a known agonist (e.g., CP-55,940 at its EC₅₀ concentration).
-
-
Incubation: Incubate the plates for 30 minutes at room temperature, protected from light. This allows for receptor stimulation and cAMP production to reach equilibrium.
-
-
Detection:
-
Prepare the TR-FRET detection reagents (Eu-cAMP tracer and ULight-anti-cAMP Ab) in the provided Lysis/Detection buffer as per the manufacturer's protocol.[10]
-
Add 20 µL of the complete detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plates on a TR-FRET-enabled plate reader. Configure the reader to measure emission at 665 nm (ULight acceptor) and 615 nm (Eu donor) with a 100 µs delay after excitation.[11]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 1000.
-
Normalize the data using positive and negative controls.
-
High Control (0% Inhibition): Cells + Forskolin + Vehicle (DMSO).
-
Low Control (100% Inhibition): Cells + Forskolin + saturating concentration of CP-55,940.
-
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" based on a pre-defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control wells).
-
Assay Validation and Quality Control
A robust HTS assay is self-validating. The Z'-factor is a statistical parameter used to quantify the quality and reliability of an HTS assay.[12][13] It measures the separation between the high and low controls.
Z'-Factor Calculation: Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]
Where:
-
SD_high and Mean_high are the standard deviation and mean of the high control (0% inhibition).
-
SD_low and Mean_low are the standard deviation and mean of the low control (100% inhibition).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Clear separation between controls; suitable for HTS.[14] |
| 0 to 0.5 | Marginal | Assay may be acceptable but requires optimization.[14] |
| < 0 | Unacceptable | No separation between controls; assay is not reliable.[15] |
Scientist's Note: The Z'-factor should be calculated for every assay plate to ensure plate-to-plate consistency and data reliability. A consistently high Z'-factor (>0.5) is critical for a successful screening campaign.
HTS Workflow and Hit Triage
A successful HTS campaign involves more than just the primary screen. A logical progression of assays is required to confirm hits, determine potency and efficacy, and eliminate false positives.
Caption: High-Throughput Screening and Hit Triage Workflow.
Secondary Assays: Hit Confirmation and Potency
-
Dose-Response Analysis: Hits from the primary screen are re-tested in an 11-point dose-response format to determine their potency (IC₅₀ or EC₅₀). This step is crucial for ranking compounds and establishing structure-activity relationships (SAR).
-
Orthogonal Assays: To eliminate false positives that may interfere with the TR-FRET assay chemistry, confirmed hits should be tested in an assay with a different readout technology. Examples include:
-
Bioluminescence Resonance Energy Transfer (BRET): Measures receptor-G protein or receptor-β-arrestin interactions.
-
Serum Response Element (SRE) Reporter Assay: Measures downstream signaling through the MAPK/ERK pathway.[7]
-
Tertiary Assays: Selectivity and Mechanism of Action
-
Selectivity Screening: Active compounds should be tested against the CB2 receptor to determine their selectivity profile. High selectivity for CB1 is often desirable to avoid off-target effects related to the immune system, where CB2 is predominantly expressed.
-
Binding Assays: Radioligand or fluorescence polarization-based binding assays can be used to determine if the compounds bind directly to the CB1 receptor and to measure their binding affinity (Ki).[16] These assays can also help elucidate whether the compound binds to the orthosteric site or an allosteric site.
Data Presentation: Example Hit Characterization
Below is an example table summarizing the data for hypothetical hits from a screening campaign.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | cAMP IC₅₀ (nM) | CB2 Activity (IC₅₀, nM) | CB1/CB2 Selectivity |
| Urea-001 | 85.2 | 75 | > 10,000 | > 133x |
| Urea-002 | 62.5 | 450 | 1,200 | 2.7x |
| Urea-003 | 91.8 | 22 | > 10,000 | > 450x |
| Urea-004 | 55.1 | 1,100 | > 10,000 | > 9x |
Conclusion
The protocol detailed in this application note provides a robust and reliable framework for the high-throughput screening of urea derivatives to identify novel modulators of the CB1 receptor. By employing a validated TR-FRET-based functional assay and a systematic hit triage strategy, researchers can efficiently identify and characterize promising lead compounds. The emphasis on assay quality control, through metrics like the Z'-factor, and the use of orthogonal secondary assays are critical for the success of any HTS campaign, ensuring that the identified hits are genuine and worthy of further investigation in the drug discovery pipeline.
References
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. [Link]
-
Insel, P.A., Zhang, L., Murray, F., Yokouchi, H. and Zambon, A.C. (2012), GPCR-cAMP-PKA signaling: lessons from the β-adrenergic receptor. J Adhes. 7: 1-10. [Link]
-
Hua, T., Vemuri, K., Pu, M., Qu, L., Han, G. W., Wu, Y., ... & Zhao, S. (2019). Structure of the cannabinoid receptor 1-G protein complex. Cell, 178(1), 37-47. [Link]
-
Laprairie, R. B., Kulkarni, P. M., Kulkarni, A. R., ... & Janero, D. R. (2016). Novel diarylurea based allosteric modulators of the cannabinoid CB1 receptor: Evaluation of importance of 6-pyrrolidinylpyridinyl substitution. European journal of medicinal chemistry, 120, 217-231. [Link]
-
Soethoudt, M., van der Tuin, J., Gestsheeva, T., ... & van der Stelt, M. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Analytical Biochemistry, 612, 113969. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
-
Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. [Link]
-
Laprairie, R. B., Bagher, A. M., Rourke, J. L., ... & Kelly, M. E. (2015). CB1 cannabinoid receptor signaling and biased signaling. Molecules, 20(7), 12394-12422. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]
-
Werry, T. D., Sexton, P. M., & Christopoulos, A. (2018). A real time screening assay for cannabinoid CB1 receptor-mediated signaling. Vascular pharmacology, 104, 39-46. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Navarro, G., Reyes-Resina, I., Rivas-Santisteban, R., ... & Franco, R. (2016). Allosteric modulators of the CB1 cannabinoid receptor: a structural update review. Cannabis and cannabinoid research, 1(1), 22-30. [Link]
-
Howlett, A. C. (2002). The cannabinoid receptors. Prostaglandins & other lipid mediators, 68, 619-631. [Link]
-
BMG Labtech. (2024). The Z prime value (Z´). [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. [Link]
-
Schuehly, W., Ruiu, S., Manera, C., ... & Gertsch, J. (2017). Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor. Bioorganic & medicinal chemistry, 25(24), 6435-6444. [Link]
-
BMG Labtech. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). [Link]
-
HTS Explained. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. [Link]
-
Soethoudt, M., van der Tuin, J., Gestsheeva, T., ... & van der Stelt, M. (2024). Determination of the Cannabinoid CB1 Receptor's Positive Allosteric Modulator Binding Site through Mutagenesis Studies. International Journal of Molecular Sciences, 25(3), 1530. [Link]
-
Straiker, A., & Mackie, K. (2024). CB1 Receptor Negative Allosteric Modulators as a Potential Tool to Reverse Cannabinoid Toxicity. International Journal of Molecular Sciences, 25(8), 4467. [Link]
-
Werry, T. D., Sexton, P. M., & Christopoulos, A. (2013). A cAMP biosensor-based high-throughput screening assay for identification of Gs-coupled GPCR ligands and phosphodiesterase inhibitors. Journal of biomolecular screening, 18(1), 62-73. [Link]
-
Navarro, G., Reyes-Resina, I., Rivas-Santisteban, R., ... & Franco, R. (2016). Cannabinoid receptor type-1: breaking the dogmas. Progress in neuro-psychopharmacology & biological psychiatry, 67, 43-52. [Link]
-
Monash University. (2023, October 17). Structure Biology Studies on Cannabinoid Receptors and Putative Cannabinoid Receptor GPR12 [Video]. YouTube. [Link]
Sources
- 1. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid receptor type-1: breaking the dogmas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Purity of Urea, (2-methoxyphenethyl)-
Welcome to the technical support center for "Urea, (2-methoxyphenethyl)-" (CAS No. 148871-33-8). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during the synthesis and purification of this compound. Drawing upon established chemical principles and field-proven insights, this document provides a structured, in-depth resource to ensure the highest quality of your experimental outcomes.
Introduction to the Synthesis of Urea, (2-methoxyphenethyl)-
The synthesis of N,N'-disubstituted ureas, such as "Urea, (2-methoxyphenethyl)-", is a cornerstone reaction in medicinal chemistry due to the urea moiety's ability to form stable hydrogen bonds with biological targets.[1] A prevalent and efficient method for preparing unsymmetrical ureas involves the reaction of an amine with an isocyanate or an in-situ generated isocyanate equivalent.[2][3] For "Urea, (2-methoxyphenethyl)-", a common synthetic route is the reaction of 2-methoxyphenethylamine with a suitable isocyanate precursor.
This guide will address the potential pitfalls in this synthesis and provide robust troubleshooting strategies to overcome them, ensuring the attainment of high-purity "Urea, (2-methoxyphenethyl)-".
Troubleshooting Common Low Purity Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My final product is contaminated with unreacted 2-methoxyphenethylamine. How can I remove it?
A1: Residual 2-methoxyphenethylamine is a common impurity, often due to incomplete reaction or the use of excess amine.
-
Causality: The basic nature of the starting amine allows for its removal through an acidic wash during the work-up. Unreacted amine is more polar than the desired urea product and will preferentially partition into an aqueous acidic phase.
-
Troubleshooting Protocol: Acidic Wash
-
Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). The amine will react to form a water-soluble salt.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Verification: The absence of the starting amine can be confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude product after the acidic wash.
Q2: I observe a significant amount of a symmetrical urea byproduct, bis(2-methoxyphenethyl)urea. What causes this and how can it be prevented?
A2: The formation of symmetrical urea byproducts is a known side reaction in urea synthesis, particularly when using phosgene or its equivalents.
-
Causality: If an isocyanate is generated in situ from the amine (e.g., using triphosgene), it can react with another molecule of the starting amine before the second, different amine is introduced. This is especially prevalent if the addition of the second amine is delayed or if there are localized concentration gradients.
-
Preventative Measures:
-
Controlled Reagent Addition: When preparing an unsymmetrical urea, it is crucial to add the reagents in a controlled manner. For instance, if reacting 2-methoxyphenethylamine with an isocyanate, add the isocyanate dropwise to a solution of the amine to maintain an excess of the amine until the isocyanate is fully consumed.
-
Use of Pre-formed Isocyanates: If possible, using a pre-formed isocyanate of one of the coupling partners can minimize the formation of symmetrical byproducts.
-
Alternative Reagents: Employing reagents like 1,1'-Carbonyldiimidazole (CDI) can offer better control. The amine is first reacted with CDI to form a stable carbamoyl-imidazole intermediate, which is then reacted with the second amine.[4]
-
-
Purification Strategy: Symmetrical ureas often have different solubility profiles compared to their unsymmetrical counterparts. Purification can typically be achieved through:
-
Column Chromatography: A silica gel column using a gradient elution of ethyl acetate in hexanes is often effective.
-
Recrystallization: A carefully selected solvent system can preferentially crystallize the desired unsymmetrical urea.
-
Q3: My purified product still shows minor impurities by HPLC. What are other potential side products?
A3: Besides unreacted starting materials and symmetrical ureas, other side products can arise.
-
Biuret Formation: The desired urea product can react with another molecule of isocyanate to form a biuret. This is more likely to occur if an excess of the isocyanate is used or if the reaction is conducted at elevated temperatures.
-
Mitigation: Use a stoichiometric amount or a slight excess of the amine relative to the isocyanate. Maintain a controlled reaction temperature, typically at room temperature or below.[4]
-
-
Solvent-Related Impurities: Ensure the use of high-purity, anhydrous solvents. Residual water can react with isocyanates to form unstable carbamic acids, which can decompose to form primary amines and carbon dioxide, leading to the formation of symmetrical ureas.
-
Purification: Minor, closely related impurities often require careful optimization of purification techniques.
-
Recrystallization: Multiple recrystallizations may be necessary.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective final purification step.
-
Proactive Purification Strategies
1. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For "Urea, (2-methoxyphenethyl)-", consider the following solvent systems based on analogous compounds:
-
Ethyl acetate/Hexanes[4]
-
Ethanol
-
Methanol/Water
-
Acetone/Water
-
-
Step-by-Step Recrystallization Protocol (Two-Solvent System: Ethyl Acetate/Hexanes):
-
Dissolve the crude "Urea, (2-methoxyphenethyl)-" in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, slowly add hexanes dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For optimal crystal growth and purity, avoid rapid cooling.[5]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
-
2. Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, flash column chromatography is the preferred method.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of urea derivatives.
-
Mobile Phase Selection: The choice of eluent is critical for achieving good separation.
-
TLC Analysis: First, analyze the crude mixture by TLC using different solvent systems to find an eluent that provides good separation between the desired product and impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Optimal Rf Value: Aim for an Rf (retention factor) value of 0.2-0.4 for the desired compound.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes), can be highly effective in separating components with different polarities.
-
-
General Column Chromatography Protocol:
-
Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q: How should I store "Urea, (2-methoxyphenethyl)-" to maintain its purity? A: Urea derivatives are generally stable solids. Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.
Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any major impurities.
-
HPLC: To determine the purity with high sensitivity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q: Can I monitor the progress of my synthesis reaction using TLC? A: Yes, TLC is an excellent tool for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Note that highly polar ureas may not move significantly from the baseline on silica gel, so choosing an appropriate, more polar eluent system for TLC is important.[6]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low purity issues with "Urea, (2-methoxyphenethyl)-".
Caption: Troubleshooting workflow for low purity of "Urea, (2-methoxyphenethyl)-".
Synthetic Pathway and Potential Side Reactions
The following diagram illustrates the likely synthesis of "Urea, (2-methoxyphenethyl)-" and highlights potential side reactions.
Caption: Synthetic pathway and potential side reactions.
References
-
MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]
-
Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. [Link]
-
PubMed. (2005). Practical synthesis of unsymmetrical ureas from isopropenyl carbamates. [Link]
-
Organic Syntheses. (n.d.). Nitrosomethylurea. [Link]
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]
-
Elsevier. (n.d.). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. [Link]
-
ResearchGate. (2021). (PDF) The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. [Link]
-
ResearchGate. (2012). (PDF) N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea. [Link]
-
Cheméo. (n.d.). Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). [Link]
-
PubChem. (n.d.). Urea-methanol. [Link]
-
YouTube. (2016). Technique Series: Recrystallization (urea as an example). [Link]
-
Reddit. (2023). TLC for urea : r/Chempros. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
- Google Patents. (n.d.).
-
PMC. (2021). Electrochemical synthesis of urea on MBenes. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. [Link]
- Google Patents. (n.d.).
-
PubMed. (2005). Practical synthesis of unsymmetrical ureas from isopropenyl carbamates. [Link]
-
ResearchGate. (2006). (PDF) N-(2-Methoxyphenyl)thiourea. [Link]
Sources
- 1. Urea-Based Research Compound|RUO|1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea [benchchem.com]
- 2. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | MDPI [mdpi.com]
- 3. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
Technical Support Center: N-(2-methoxyphenethyl)urea Stability Guide
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for N-(2-methoxyphenethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound in solution throughout your experiments. Inconsistent results can often be traced back to compound degradation. This document provides in-depth FAQs, troubleshooting advice, and validated protocols to help you mitigate these risks and ensure the reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of N-(2-methoxyphenethyl)urea.
Q1: What is N-(2-methoxyphenethyl)urea, and why is its stability in solution critical?
N-(2-methoxyphenethyl)urea is a substituted urea derivative. Like many substituted ureas, it is explored in medicinal chemistry and drug discovery due to the urea moiety's ability to form strong hydrogen bonds with biological targets.[1] The stability of the compound in solution is paramount; if it degrades, the concentration of the active compound decreases, and the resulting degradants could be inactive, interfere with the assay, or exhibit unintended biological activity, leading to unreliable and irreproducible experimental outcomes.
Q2: What are the primary degradation pathways for N-(2-methoxyphenethyl)urea in solution?
Substituted ureas are susceptible to several degradation pathways:
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Hydrolysis: This is the most common degradation pathway in aqueous solutions. The urea bond can be cleaved by acid- or base-catalyzed hydrolysis to yield 2-methoxyphenethylamine and isocyanic acid (which further hydrolyzes to ammonia and carbon dioxide).[2][3] While the non-enzymatic hydrolysis of urea is generally slow, it is influenced by pH and temperature.[2][4]
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Thermal Degradation: High temperatures can accelerate decomposition. The primary thermal degradation pathway for substituted ureas often involves a four-center pericyclic reaction, yielding a substituted isocyanate and an amine.[5][6] In this case, it would yield 2-methoxyphenethyl isocyanate and ammonia.
-
Photodegradation: Aromatic compounds and urea derivatives can be sensitive to light, particularly UV. This process often involves radical mechanisms and can lead to complex mixtures of degradants, including potential dimerization.[7]
Q3: What is the optimal pH range for preparing and storing aqueous solutions of this compound?
For unsubstituted urea, the highest stability in aqueous solution is observed in the pH range of 4 to 8.[8][9][10] Deviating into strongly acidic (pH < 3) or alkaline (pH > 9) conditions will likely accelerate hydrolytic degradation. For N-(2-methoxyphenethyl)urea, it is recommended to maintain solutions within a slightly acidic to neutral pH range, ideally around pH 6.0, using a suitable buffer system like lactate or citrate, which have been shown to improve urea stability.[8]
Q4: How does temperature impact the stability of N-(2-methoxyphenethyl)urea solutions?
Temperature is a critical factor. The rate of degradation for urea and its derivatives increases significantly with rising temperature.[8][10] It is strongly recommended to store stock solutions frozen at -20°C or -80°C for long-term stability. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots. Thermal decomposition can become a significant factor at temperatures above ambient, with studies on urea showing decomposition accelerates above 120°C, though milder conditions over long periods can still cause degradation.[11]
Q5: Which solvents are recommended for preparing stock solutions?
The choice of solvent is a trade-off between solubility and stability.
-
Aqueous Buffers: While the compound may be soluble in aqueous buffers, this is where hydrolysis is a risk. Use only if the experimental downstream application requires it, and prepare the solution fresh.
-
Polar Aprotic Solvents: High-purity, anhydrous DMSO or DMF are excellent choices for preparing highly concentrated stock solutions for long-term storage at -20°C or -80°C. These solvents minimize the risk of hydrolysis.
-
Alcohols: Solvents like ethanol, methanol, or isopropanol can also be used.[12][13] Isopropanol, in particular, has been noted for its ability to retard the decomposition of urea.[8][9] However, ensure the solvent is anhydrous, as residual water can still contribute to degradation over time.
Section 2: Troubleshooting Guide
This guide provides a problem-and-solution framework for common issues encountered during experiments.
Problem: My experimental results are inconsistent or show a loss of compound activity over time.
-
Symptoms: Decreasing potency in cell-based assays, variable peak areas in chromatography, or poor reproducibility between experiments conducted on different days.
-
Likely Cause: This is a classic sign of compound degradation. The concentration of your active compound is likely decreasing in the stock solution or in the diluted working solutions.
-
Action Plan:
-
Prepare Fresh Solutions: Immediately prepare a fresh stock solution of N-(2-methoxyphenethyl)urea from solid material. Dilute this fresh stock to your working concentration right before use.
-
Compare Results: Rerun the experiment using the freshly prepared solution and compare the results to those obtained with the older solution. A significant difference confirms a stability issue.
-
Review Storage Protocol: Evaluate your current storage conditions against the recommendations in this guide. Are you using the correct solvent? Is the storage temperature appropriate? Are you protecting the solution from light?
-
Implement Aliquoting: If you are not already doing so, aliquot your stock solution into single-use volumes to avoid freeze-thaw cycles and contamination.
-
Problem: I observe a precipitate in my stock solution, especially after thawing.
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Symptoms: The solution appears cloudy or contains visible solid particles after being removed from the freezer and brought to room temperature.
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Likely Cause: This is typically due to poor solubility or the compound crashing out of solution at low temperatures, not necessarily degradation. The solubility of most compounds is significantly lower at colder temperatures.
-
Action Plan:
-
Ensure Complete Dissolution: Before use, gently warm the vial to room temperature (or 37°C if necessary) and vortex thoroughly to ensure all solute has redissolved. Visually inspect the solution against a light source to confirm it is clear.
-
Consider a Different Solvent: If the issue persists, the compound's solubility limit may have been exceeded. Consider preparing the stock at a slightly lower concentration or switching to a solvent in which the compound is more soluble, such as DMSO.
-
Centrifuge Before Use: If you must use a solution with borderline solubility, centrifuge the vial at high speed for 1-2 minutes before taking an aliquot from the supernatant. This will pellet any undissolved material, ensuring you are using a solution of known concentration (the saturation concentration at that temperature).
-
Problem: How can I definitively confirm if my compound has degraded?
-
Symptoms: You suspect degradation based on inconsistent results, but need analytical proof.
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Likely Cause: Hydrolytic, thermal, or photodegradation has occurred, altering the chemical structure of the parent compound.
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Action Plan:
-
Use a Stability-Indicating Method: The most reliable way to assess degradation is with a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Analyze and Compare: Analyze a sample of your suspect solution via HPLC. Compare this chromatogram to one from a freshly prepared solution of the same concentration.
-
Look for Evidence: Degradation is indicated by:
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A decrease in the peak area of the main compound (N-(2-methoxyphenethyl)urea).
-
The appearance of new peaks in the chromatogram, which correspond to degradation products.
-
-
Consider Forced Degradation: To proactively identify potential degradants, you can perform a forced degradation study (see Protocol 3.2). This helps in developing a robust analytical method that can separate the parent compound from all potential degradation products.[14][15]
-
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Procedure for Preparing and Storing Stock Solutions
This protocol minimizes the risk of degradation during routine solution preparation and storage.
-
Weighing: Use a calibrated analytical balance to weigh the solid N-(2-methoxyphenethyl)urea in a clean vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicating water bath for a few minutes to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in properly labeled, low-retention microcentrifuge tubes or cryovials. This prevents contamination and avoids multiple freeze-thaw cycles.
-
Storage:
-
Long-Term (>1 week): Store aliquots at -80°C, protected from light.
-
Short-Term (<1 week): Store aliquots at -20°C, protected from light.
-
-
Usage: When needed, remove a single aliquot from the freezer, allow it to thaw completely at room temperature, and vortex gently before diluting into your experimental buffer or media. Do not refreeze any unused portion of the thawed aliquot.
Protocol 3.2: Conducting a Forced Degradation Study
Forced degradation (or stress testing) is used to intentionally degrade the compound to identify likely degradation products and establish a stability-indicating analytical method.[15][16]
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours. | To identify acid-labile sites and potential hydrolytic degradants. |
| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24-48 hours. | To identify base-labile sites and potential hydrolytic degradants. |
| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. | To assess susceptibility to oxidation. |
| Thermal | Heat the solid compound at 105°C for 24 hours. Separately, heat a solution at 70°C. | To evaluate thermal stability in solid and solution states. |
| Photolytic | Expose a solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. | To determine light sensitivity and identify photodegradants. |
After exposure, samples should be neutralized (if applicable) and diluted for analysis by a suitable method like HPLC-UV or LC-MS.
Protocol 3.3: General HPLC-UV Method for Purity Assessment
This serves as a starting point for developing a stability-indicating method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at a wavelength appropriate for the compound's chromophore (e.g., 220 nm and 270 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Section 4: In-Depth Scientific Discussion
4.1 Mechanisms of Degradation
Understanding the chemical mechanisms of degradation is key to preventing them.
-
Hydrolysis: The urea functional group is an amide. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the C-N bond.
Caption: Key hydrolytic degradation pathways for substituted ureas.
-
Thermal Degradation: This pathway often proceeds through an intramolecular proton transfer, forming an isocyanate and an amine. This is a common decomposition route for many urea derivatives upon heating.[5][6]
4.2 Experimental Workflow for Stability Assessment
A systematic approach is crucial for evaluating the stability of your compound under specific experimental conditions.
Caption: Workflow for assessing compound stability in a solution.
References
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Wang, T., Chen, D., Zhang, H., & Chen, L. (2011). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PLoS ONE, 6(4), e18822. [Link]
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Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]
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Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. ResearchGate. [Link]
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Serinyel, Z., Gridelet, E., M-J. Van Eetvelde, G., & F. M. Rossi, J. (2014). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 118(1), 162–174. [Link]
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Lányi, K., & Dinya, Z. (2001). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Journal of Planar Chromatography--Modern TLC, 14(1), 46-50. [Link]
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Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]
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Hawkins, B. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(10). [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in developing stability indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29-45. [Link]
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Watt, G. W., & Knowles, P. H. (1961). Spectrophotometric Method for Determination of Urea. Analytical Chemistry, 33(3), 453-454. [Link]
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Barros, A. R., Carlsson, F., & Åqvist, J. (2015). The uncatalyzed hydrolysis of urea. Journal of Physical Chemistry B, 119(29), 9234-9242. [Link]
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Park, H., Choi, W., & Hoffmann, M. R. (2019). Photocatalytic Dye and Cr(VI) Degradation Using a Metal-Free Polymeric g-C3N4 Synthesized from Solvent-Treated Urea. Catalysts, 9(1), 89. [Link]
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Lilov, M. E., & Kirilov, P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(5), 987-992. [Link]
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Carlsson, F., & Åqvist, J. (2014). The molecular processes of urea hydrolysis in relation to ammonia emissions from agriculture. ResearchGate. [Link]
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Serinyel, Z., Gridelet, E., M-J. Van Eetvelde, G., & F. M. Rossi, J. (2014). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Semantic Scholar. [Link]
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Kim, J. Y., Kim, H. J., Lee, J. Y., & Lee, S. C. (2012). 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. [Link]
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Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19-27. [Link]
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Nufer, R. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Martinez, L. E. (2019). The shift in urea orientation at protein surfaces at low pH is compatible with a direct mechanism of protein denaturation. Physical Chemistry Chemical Physics, 22(1), 159-165. [Link]
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Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Semantic Scholar. [Link]
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Vaiano, V., Sacco, O., Sannino, D., & Carotenuto, G. (2017). Use of Visible Light Modulation Techniques in Urea Photocatalytic Degradation. Catalysts, 7(12), 374. [Link]
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Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. [Link]
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Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. [Link]
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Zhang, Y., Wang, Z., Zhang, Y., & Wang, Y. (2022). Reaction pathways of urea degradation by electrochemically generated active chlorine. Journal of Hazardous Materials, 424, 127393. [Link]
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Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Journal of the American Chemical Society, 134(27), 11132–11135. [Link]
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Opre, Z., & G-l, T. (2002). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 47(6), 553-558. [Link]
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Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]
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Dórame-Miranda, R. F., Gámez-Meza, N., Medina-Jaramillo, C., & Lizardi-Mendoza, J. (2018). Effect of pH and temperature on the release kinetics of urea from wheat-gluten membranes obtained by electrospinning. ResearchGate. [Link]
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Abu-jdayil, B. (2018). Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. ResearchGate. [Link]
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Park, H., Choi, W., & Hoffmann, M. R. (2019). a Photocatalytic oxidation of urea and b generation of.... ResearchGate. [Link]
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Papageorgiou, E., & Gaidarzis, E. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2009(11), 206-215. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Popin, A., Bauer, I., & Kless, A. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 11(13), 1615-1634. [Link]
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Wiles, C. (2018). Solving Urea's Solubility Problem. ChemistryViews. [Link]
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Solubility Of Urea Overview. jinjiang melamine. [Link]
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da Silva, A. M., de Farias, F. P., & de Sant’Ana, H. B. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista ION, 29(2), 123-131. [Link]
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Ivanov, E. V., Korolev, V. P., Antonova, O. A., & Abrosimov, V. K. (2006). Enthalpies of solution of urea in water-methanol mixtures at 298.15 K. ResearchGate. [Link]
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Technical Support Center: Enhancing Brain Penetrance of Phenethyl Urea Compounds
Introduction: Phenethyl urea compounds represent a promising scaffold for a variety of central nervous system (CNS) targets. However, their development is frequently hampered by a significant, inherent challenge: poor penetration of the blood-brain barrier (BBB). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to diagnose permeability issues, implement strategies for enhancement, and troubleshoot common experimental hurdles.
Section 1: Understanding the Challenge - The Blood-Brain Barrier vs. Phenethyl Ureas
Q1: Why is it so difficult for my phenethyl urea compounds to enter the brain?
Answer: The difficulty arises from a combination of the formidable nature of the blood-brain barrier and the inherent physicochemical properties of the phenethyl urea scaffold.
The BBB is a complex, dynamic interface composed of specialized endothelial cells, pericytes, and astrocytes, which collectively restrict the passage of substances from the bloodstream into the brain parenchyma.[1] For a small molecule to cross this barrier via passive diffusion, it must navigate a highly lipophilic cell membrane environment.
The phenethyl urea scaffold presents two primary obstacles:
-
High Polar Surface Area (PSA): The urea functional group (-NH-CO-NH-) is rich in hydrogen bond donors and acceptors. While this feature can be excellent for target binding, it significantly increases the molecule's polarity and PSA. Molecules with a high PSA struggle to shed their "hydration shell" and partition into the lipid membranes of the BBB endothelial cells. High urea concentrations themselves have been shown to negatively impact BBB integrity.[2][3]
-
Efflux Transporter Liability: The BBB is fortified with active efflux transporters, most notably P-glycoprotein (P-gp), which acts as a "molecular pump" to expel a wide range of xenobiotics back into the bloodstream.[4][5][6] The structural motifs present in many phenethyl urea derivatives can make them recognizable substrates for P-gp, leading to active removal from the brain even if they passively diffuse across the barrier.[6][7]
These factors combine to limit the unbound concentration of the drug at its CNS target, a critical determinant of therapeutic efficacy.
Caption: Key BBB Obstacles for Phenethyl Ureas.
Section 2: Strategic Approaches to Enhancing CNS Penetration
Q2: How can I structurally modify my compound to improve its brain penetrance?
Answer: A multi-parameter optimization approach is required, focusing on balancing the key physicochemical properties that govern BBB permeability.[8][9] Simply making a compound more lipophilic is often not enough and can introduce other liabilities.
Key Structural Modification Strategies:
-
Lipophilicity (LogP/LogD) Modulation: Aim for a "sweet spot." While high lipophilicity can increase membrane partitioning, excessively high LogP (>5) can lead to poor solubility, high plasma protein binding, and non-specific toxicity. A target LogP in the range of 2-4 is often cited for successful CNS drugs.[10]
-
Polar Surface Area (PSA) Reduction: This is critical for urea-containing compounds. The goal is to reduce the PSA to below 90 Ų, and ideally below 70 Ų, without sacrificing target affinity.[9] This can be achieved through:
-
Intramolecular Hydrogen Bonding: Designing the molecule so the urea NH groups can form a hydrogen bond with an adjacent acceptor group. This effectively "masks" the polar groups, reducing their interaction with water and lowering the effective PSA.
-
Steric Shielding: Introducing bulky, non-polar groups adjacent to the urea moiety to physically hinder the formation of hydrogen bonds with solvent molecules.
-
-
Molecular Weight (MW) Management: Keep the molecule as small as possible. There is a strong correlation between lower MW and better passive diffusion. A common guideline is to keep MW below 450 Da.[10][11]
-
Strategic Fluorination: Introduction of fluorine atoms can have multiple beneficial effects. It can lower the pKa of nearby basic amines (reducing ionization at physiological pH) and block sites of metabolism, but most importantly, it can disrupt recognition by efflux transporters like P-gp.[12]
| Property | General Target for CNS Drugs | Rationale for Phenethyl Ureas |
| Molecular Weight (MW) | < 450 Da | Reduces size to favor passive diffusion.[11] |
| LogP | 2 - 4 | Balances membrane partitioning with solubility and non-specific binding.[10] |
| Polar Surface Area (PSA) | < 70-90 Ų | Crucial for overcoming the polarity of the urea group.[9] |
| H-Bond Donors | ≤ 3 | Minimizes the energy penalty of desolvation to enter the lipid membrane. |
| pKa (for bases) | < 8.5 | Reduces the proportion of the charged species at physiological pH (7.4). |
Table 1: Guideline Physicochemical Properties for CNS Drug Candidates.
Q3: What are prodrug strategies, and how can they be applied to my compounds?
Answer: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active molecule.[13] This is an excellent strategy when the parent molecule's properties (like high polarity) are ideal for target binding but poor for delivery.[14]
For phenethyl ureas, the primary goal of a prodrug strategy is to temporarily mask the polar urea group, thereby increasing lipophilicity and facilitating BBB transit.[14] Once in the brain, brain-resident enzymes cleave the masking group, "trapping" the now-polar active drug within the CNS.[14]
Common Prodrug Approaches:
-
N-Acylation/Alkylation: Placing a lipophilic, enzyme-labile group on one of the urea nitrogens. The choice of group is critical to ensure it is stable in plasma but cleaved efficiently in the brain.
-
Cyclic Prodrugs: Creating a cyclic structure that incorporates the urea moiety, which is later opened by enzymatic action (e.g., hydrolysis) in the brain.
It is crucial to select a promoiety that is cleaved by enzymes enriched in the brain to achieve selective release and trapping.[15]
Q4: Can formulation strategies help without changing the molecule itself?
Answer: Yes, formulation can provide a significant advantage, particularly when dealing with efflux transporter issues or poor solubility.
-
Co-administration with P-gp Inhibitors: While not a viable long-term therapeutic strategy due to drug-drug interaction risks, using a known P-gp inhibitor (e.g., verapamil, cyclosporin A) in preclinical in vivo studies can be a powerful diagnostic tool.[6] If co-administration dramatically increases the brain-to-plasma ratio of your compound, it confirms that P-gp efflux is a primary barrier.
-
Nanoparticle Delivery Systems: Encapsulating the phenethyl urea compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can alter its biodistribution and facilitate transport across the BBB.[16] These systems can protect the drug from efflux pumps and can sometimes be targeted to specific receptors on the BBB to enhance uptake.[1]
Section 3: Experimental Workflow & Troubleshooting Guide
Q5: What is a reliable workflow for screening my compounds for BBB penetration?
Answer: A tiered, multi-stage approach is most efficient, starting with simple, high-throughput assays and progressing to more complex and resource-intensive models for the most promising candidates. This "fail fast, fail cheap" philosophy saves time and resources.
Caption: Tiered Screening Workflow for BBB Penetrance.
Q6: [Troubleshooting] My PAMPA-BBB assay shows high permeability, but my in vivo results are poor. What's happening?
Answer: This is a classic and highly informative discrepancy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a model of passive diffusion only.[17] It consists of an artificial lipid membrane and contains no transporters.[18]
The most likely cause for the disconnect is that your compound is a substrate for an active efflux transporter, such as P-gp. The compound passively diffuses across the membrane in the PAMPA plate, giving a high permeability reading. However, in vivo, the P-gp pumps at the BBB actively remove it, resulting in low brain exposure.
Next Step: You must perform a cell-based bidirectional transport assay to confirm this hypothesis. The Caco-2 or MDCK-MDR1 assays are the gold standard.[19][20] These assays measure the permeability of your compound in both directions across a cell monolayer: from the apical (blood) side to the basolateral (brain) side (A-to-B) and vice-versa (B-to-A).
An Efflux Ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B).
-
An ER > 2 is a strong indication that the compound is subject to active efflux.[20]
Protocol 1: Step-by-Step Caco-2 Bidirectional Transport Assay to Assess P-gp Efflux
This protocol is a condensed guide. Always refer to established standards and your institution's specific procedures.
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell plates) for 21-25 days to allow for spontaneous differentiation and formation of a polarized monolayer with tight junctions.[21]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values, indicating intact tight junctions. Also, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity.
-
Assay Preparation:
-
Wash the monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare dosing solutions of your test compound (e.g., at 10 µM) in the transport buffer.[21] Include positive controls: a known P-gp substrate (e.g., Digoxin, Talinolol) and a low-permeability compound (e.g., Atenolol).[20]
-
-
A-to-B Permeability:
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[21]
-
At the end of the incubation, take samples from both donor and receiver compartments.
-
-
B-to-A Permeability:
-
Perform the reverse experiment: add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate and sample as described above.
-
-
(Optional) P-gp Inhibition: To confirm P-gp's role, repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil).[20] If your compound is a P-gp substrate, the B-to-A transport will decrease significantly, and the efflux ratio will approach 1.
-
Sample Analysis: Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the Efflux Ratio.
Q7: [Troubleshooting] I'm seeing significant variability in my rodent brain-to-plasma concentration ratios (Kp). What are the common causes?
Answer: High variability in in vivo studies can obscure real differences between compounds. The key is to standardize the experimental and analytical procedures meticulously.
Common Causes and Solutions:
-
Incomplete Brain Perfusion: Residual blood in the brain vasculature is a major source of contamination and error. If the compound is highly bound to plasma proteins, this trapped blood can artificially inflate the measured brain concentration.
-
Solution: Perform a thorough transcardial perfusion with ice-cold saline or PBS at the time of sacrifice until the liver is pale and the perfusate runs clear.
-
-
Sample Degradation: Your compound may be unstable in plasma or brain homogenate due to enzymatic activity.
-
Inconsistent Homogenization: Incomplete homogenization leads to non-uniform samples and poor drug extraction recovery.
-
Analytical Method Variability: Issues with the LC-MS/MS method, such as matrix effects or poor standard curve performance, can introduce significant error.
-
Solution: Ensure your analytical method is fully validated for both plasma and brain homogenate matrices. Use a stable, isotopically labeled internal standard for your compound to correct for extraction and ionization variability.
-
Protocol 2: Best Practices for Rodent Brain Homogenate Collection and Processing
-
Animal Sacrifice & Perfusion: Following terminal anesthesia, perform a transcardial perfusion with ice-cold PBS until the vasculature is cleared of blood.
-
Brain Excision: Immediately dissect the entire brain (or specific regions of interest) and place it in a pre-weighed tube on dry ice or snap-freeze in liquid nitrogen.
-
Storage: Store frozen brain tissue at -80°C until homogenization. Avoid multiple freeze-thaw cycles.[24]
-
Homogenization:
-
Record the weight of the frozen brain tissue.
-
Add a precise volume of ice-cold homogenization buffer (e.g., 10 volumes of PBS per gram of tissue).[22]
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until no visible tissue clumps remain.[25] Keep the sample on ice throughout the process to prevent degradation.
-
-
Aliquoting and Analysis:
-
Transfer the homogenate to microcentrifuge tubes.
-
Use an aliquot for protein precipitation (e.g., with 3 volumes of ice-cold acetonitrile containing an internal standard).
-
Vortex and centrifuge at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet proteins.[22]
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
Section 4: Frequently Asked Questions (FAQs)
Q8: What is a good target LogP and PSA for a CNS drug?
Answer: While there are no absolute rules, extensive analysis of successful CNS drugs provides clear guidelines. Aim for a calculated LogP between 2 and 4 and a PSA of less than 70-90 Ų .[9][10] Deviating significantly from these ranges, especially having a high PSA, drastically reduces the probability of successful brain penetration.
Q9: How do I measure the free vs. total drug concentration in the brain?
Answer: The methods described above (brain homogenization) measure the total brain concentration. However, it is the unbound (free) drug that engages the target.[19] The unbound brain-to-plasma ratio (Kp,uu) is the most accurate predictor of CNS exposure. Measuring this typically requires more advanced techniques:
-
Brain Slice Method: Incubating fresh brain slices with the drug and measuring its uptake.
-
Equilibrium Dialysis: Dialyzing brain homogenate against buffer to determine the fraction of unbound drug.
-
In Vivo Microdialysis: This is the gold standard. A microdialysis probe is surgically implanted into a specific brain region of a freely moving animal. The probe collects samples of the extracellular fluid, allowing for direct measurement of the unbound drug concentration over time.
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Validation & Comparative
A Comparative Guide to Urea-Based Negative Allosteric Modulators of the Cannabinoid CB1 Receptor: A Focus on PSNCBAM-1
For researchers, scientists, and drug development professionals navigating the complexities of the endocannabinoid system, the cannabinoid CB1 receptor presents a compelling therapeutic target. However, the adverse psychoactive effects associated with orthosteric agonists and antagonists have necessitated the exploration of alternative modulatory approaches.[1][2][3] Negative allosteric modulators (NAMs) offer a promising strategy by binding to a topographically distinct site on the CB1 receptor, thereby reducing the efficacy of orthosteric agonists without eliciting direct effects on their own.[2][4][5] This guide provides a detailed comparison of urea-based CB1 NAMs, with a primary focus on the well-characterized prototypical molecule, PSNCBAM-1, and a broader discussion of the structural class to which "Urea, (2-methoxyphenethyl)-" belongs.
The Rise of CB1 Negative Allosteric Modulators
The endocannabinoid system, primarily through the CB1 receptor, plays a crucial role in regulating a multitude of physiological processes, including pain, appetite, mood, and memory.[3][6] While direct modulation of the CB1 receptor has therapeutic potential, the associated side effects, such as anxiety and depression with antagonists/inverse agonists, have limited their clinical utility.[2][3] Allosteric modulators provide a more nuanced approach, offering the potential for greater subtype selectivity and a ceiling effect that may mitigate the risk of overdose.[3][7]
PSNCBAM-1: A Prototypical Urea-Based CB1 NAM
PSNCBAM-1, with the chemical name 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, emerged from a high-throughput screening campaign by Prosidion Limited in 2007.[7][8][9] It has since become a cornerstone for understanding the pharmacology of urea-based CB1 NAMs.
Pharmacological Profile of PSNCBAM-1
PSNCBAM-1 exhibits the hallmark characteristics of a CB1 NAM. In functional assays, it effectively antagonizes the effects of various CB1 agonists, including the synthetic agonist CP55,940 and the endocannabinoids anandamide (AEA) and 2-arachidonoyl glycerol (2-AG).[8][10] This has been demonstrated in assays measuring G-protein coupling ([³⁵S]-GTPγS binding) and downstream signaling (cAMP accumulation).[1][8][10] A peculiar yet characteristic feature of PSNCBAM-1 and other CB1 NAMs is its ability to increase the binding of the orthosteric agonist [³H]CP55,940, even while inhibiting its functional activity.[8][10][11] This paradoxical effect underscores the complex nature of allosteric modulation at the CB1 receptor.
PSNCBAM-1 demonstrates selectivity for the CB1 receptor over the CB2 receptor.[8][10] In vivo studies have highlighted its potential therapeutic applications. Notably, PSNCBAM-1 has been shown to reduce food intake and body weight in rodent models, suggesting its utility in the treatment of obesity.[8][9][10] Furthermore, it has been investigated for its capacity to counteract the effects of synthetic cannabinoids and to reduce ethanol self-administration, indicating a potential role in managing substance use disorders.[5][6][11]
The Broader Class: Urea-Based CB1 NAMs and the "(2-methoxyphenethyl)-" Moiety
While "Urea, (2-methoxyphenethyl)-" is not a widely documented specific CB1 NAM in peer-reviewed literature, its chemical structure falls within the general class of urea-based compounds that have been explored for CB1 allosteric modulation. The core urea scaffold is a key feature of PSNCBAM-1 and related analogs.
Structure-activity relationship (SAR) studies on PSNCBAM-1 have revealed important insights into the chemical features required for CB1 NAM activity.[7] These studies indicate that the diaryl urea core is critical, with specific substitutions on the phenyl rings influencing potency and efficacy. The (2-methoxyphenethyl) group, if incorporated into a similar urea-based scaffold, would likely interact with the allosteric binding pocket on the CB1 receptor. The methoxy and phenethyl components would contribute to the overall lipophilicity and conformational properties of the molecule, which are crucial for receptor binding. Without specific experimental data for "Urea, (2-methoxyphenethyl)-", a direct comparison of its performance against PSNCBAM-1 is not feasible. However, based on the known SAR of this class, it is plausible that such a compound could exhibit CB1 NAM activity, though its potency and in vivo efficacy would require empirical determination.
Head-to-Head Comparison: PSNCBAM-1 vs. the Urea Scaffold
| Feature | PSNCBAM-1 | General "Urea, (2-methoxyphenethyl)-" Scaffold |
| Chemical Structure | 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | A diaryl urea with a (2-methoxyphenethyl) substitution |
| CB1 Binding | Increases binding of [³H]CP55,940[8][10][11] | Hypothetically could modulate agonist binding |
| Functional Activity | Negative allosteric modulator; antagonizes agonist-induced G-protein activation and cAMP signaling[1][8][10] | Activity would need to be experimentally determined |
| Selectivity | Selective for CB1 over CB2[8][10] | Selectivity profile would require experimental validation |
| In Vivo Effects | Reduces food intake and body weight; potential to reverse cannabinoid toxicity and reduce ethanol intake[5][6][8][9][10][11] | In vivo effects are unknown |
Experimental Protocols
In Vitro Characterization of CB1 Negative Allosteric Modulators
A fundamental step in characterizing a putative CB1 NAM is to assess its impact on both agonist binding and function.
1. Radioligand Binding Assay:
-
Objective: To determine the effect of the test compound on the binding of a radiolabeled orthosteric agonist (e.g., [³H]CP55,940) to the CB1 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing the human CB1 receptor.
-
Incubate the membranes with a fixed concentration of [³H]CP55,940 in the absence and presence of increasing concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data are expressed as a percentage of the specific binding of [³H]CP55,940 in the absence of the test compound.
-
2. [³⁵S]-GTPγS Binding Assay:
-
Objective: To measure the functional consequence of NAM binding on agonist-stimulated G-protein activation.
-
Methodology:
-
Use the same CB1-expressing cell membranes as in the binding assay.
-
Incubate the membranes with a submaximal concentration of a CB1 agonist (e.g., CP55,940) and [³⁵S]-GTPγS in the absence and presence of increasing concentrations of the test compound.
-
The binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G-proteins is a measure of their activation.
-
Separate bound and free [³⁵S]-GTPγS via filtration and quantify using scintillation counting.
-
Data are expressed as a percentage of the agonist-stimulated [³⁵S]-GTPγS binding.
-
In Vivo Evaluation of Hypophagic Effects
Acute Rat Feeding Model:
-
Objective: To assess the in vivo efficacy of a CB1 NAM in reducing food intake.
-
Methodology:
-
Use adult male rats habituated to the experimental conditions.
-
Fast the animals overnight to ensure robust food consumption.
-
Administer the test compound (e.g., PSNCBAM-1) or vehicle via intraperitoneal injection.
-
After a set pre-treatment time, provide the animals with a pre-weighed amount of standard chow.
-
Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Monitor the animals for any adverse behavioral effects.
-
Signaling Pathways and Experimental Workflow
Caption: CB1 receptor signaling and the mechanism of negative allosteric modulation.
Caption: Experimental workflow for the characterization of a novel CB1 NAM.
Conclusion
PSNCBAM-1 stands as a pivotal tool compound for probing the allosteric modulation of the CB1 receptor. Its well-defined pharmacological profile and demonstrated in vivo activity provide a solid benchmark for the development of new CB1 NAMs. While a direct comparison with "Urea, (2-methoxyphenethyl)-" is precluded by the lack of specific data for the latter, the broader class of urea-based compounds remains a fertile ground for the discovery of novel therapeutics. Future research should focus on synthesizing and characterizing analogs with improved pharmacokinetic properties and a favorable side-effect profile, ultimately aiming to unlock the full therapeutic potential of allosteric modulation of the CB1 receptor for treating a range of disorders, from metabolic diseases to substance abuse.
References
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Martínez-Pinilla, E., Reyes-Resina, I., Navarro, G., Aguinaga, D., Pérez-Rial, S., Rabal, O., Oyarzabal, J., Franco, R., & Navarro, L. (2018). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Frontiers in Neuroscience, 12, 659. [Link]
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A Comparative Analysis of Diarylurea and Phenethyl Urea Cannabinoid Receptor 1 (CB1) Modulators: A Guide for Drug Development Professionals
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor abundantly expressed in the central nervous system, plays a crucial role in a multitude of physiological processes, including pain perception, appetite, mood, and memory.[1][2][3] Consequently, it has emerged as a significant therapeutic target for a range of disorders such as obesity, pain, and substance abuse disorders.[1] However, the clinical development of orthosteric CB1 receptor modulators has been hampered by significant psychoactive side effects, such as anxiety and depression, associated with direct activation or blockade of the receptor.[3][4] This has propelled the exploration of allosteric modulators as a more nuanced approach to fine-tune CB1 receptor activity.[1][2][5] Allosteric modulators bind to a site topographically distinct from the orthosteric ligand binding site, offering the potential for greater specificity and a ceiling effect that may mitigate the adverse effects seen with orthosteric compounds.[2][6]
Among the various chemical scaffolds investigated, diarylurea and phenethyl urea derivatives have emerged as prominent classes of CB1 receptor allosteric modulators.[4] This guide provides a comprehensive comparative analysis of these two classes of compounds, delving into their structure-activity relationships, pharmacological profiles, and the experimental methodologies used for their characterization.
Structural Scaffolds and Core Moieties
The fundamental difference between these two classes lies in their core structures. Diarylureas feature a central urea moiety flanked by two aryl rings. In contrast, phenethyl ureas possess a urea core with one aryl ring and a phenethyl group. This structural divergence significantly influences their interaction with the CB1 receptor and their overall pharmacological properties.
Caption: Core chemical structures of diarylurea and phenethyl urea CB1 modulators.
Comparative Pharmacological Profiles
| Feature | Diarylurea Modulators | Phenethyl Urea Modulators |
| Primary Modality | Predominantly Negative Allosteric Modulators (NAMs)[1][7] | Predominantly Negative Allosteric Modulators (NAMs)[5] |
| Binding Characteristics | Enhance orthosteric agonist ([3H]CP55,940) binding.[1][8] | Inhibit orthosteric agonist (CP55,940) signaling.[5] |
| Functional Activity | Inhibit agonist-induced G-protein activation ([35S]GTPγS binding) and intracellular calcium mobilization.[1][8] | Inhibit agonist-induced cAMP production and G-protein activation ([35S]GTPγS binding).[5] |
| In Vivo Efficacy | Attenuate reinstatement of cocaine-seeking behavior in animal models.[1] | Attenuate reinstatement of cocaine-seeking behavior in animal models.[5] |
| Metabolic Stability | Can be optimized for improved metabolic stability.[1] | Can exhibit good brain penetration but may have lower metabolic stability.[5] |
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of both diarylurea and phenethyl urea derivatives can be significantly modulated by strategic chemical modifications.
Diarylurea SAR
For diarylurea-based modulators, such as analogs of PSNCBAM-1, SAR studies have revealed several key insights.[1][7]
-
Aryl Ring Substitutions: The nature and position of substituents on the aryl rings are critical for activity. For instance, replacing the pyridinyl ring of PSNCBAM-1 with other aromatic rings can be well-tolerated.[1]
-
Pyrrolidinyl Group: The pyrrolidinyl ring, present in some initial lead compounds, is not essential for allosteric modulation, allowing for simplification of the structure.[1][8]
-
Urea Linker: The integrity of the urea linker is crucial for maintaining activity.[2]
Phenethyl Urea SAR
In the case of phenethyl urea modulators, SAR exploration has focused on substitutions on the phenethyl and phenyl rings.[5]
-
Phenethyl Ring Substitutions: The position of substituents on the phenethyl ring significantly impacts potency. Generally, 3-position substitutions (e.g., Cl, F, Me) enhance potency, while 4-position analogs are less potent.[5]
-
Electron-Withdrawing vs. Electron-Donating Groups: Both electron-withdrawing (e.g., Cl, CN, NO2) and electron-donating (e.g., Me) groups can be accommodated, with their position being a key determinant of activity.[5]
Experimental Workflows for Characterization
The characterization of these allosteric modulators relies on a battery of in vitro assays to determine their binding affinity, functional activity, and mechanism of action.
Key Experimental Protocols
1. Radioligand Binding Assay (for assessing binding affinity):
-
Objective: To determine the ability of the test compound to modulate the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
-
Methodology:
-
Prepare cell membranes expressing the CB1 receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled orthosteric agonist (e.g., [3H]CP55,940) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data are analyzed to determine the EC50 value for the enhancement of agonist binding.
-
2. [35S]GTPγS Binding Assay (for assessing G-protein activation):
-
Objective: To measure the functional consequence of modulator binding on agonist-stimulated G-protein activation.
-
Methodology:
-
Prepare cell membranes expressing the CB1 receptor.
-
Incubate the membranes with a fixed concentration of an orthosteric agonist (e.g., CP55,940) and varying concentrations of the test compound in the presence of [35S]GTPγS.
-
G-protein activation leads to the binding of [35S]GTPγS.
-
Separate bound and free [35S]GTPγS via filtration.
-
Quantify the bound radioactivity.
-
Data are analyzed to determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.[1]
-
Caption: A simplified workflow for the [35S]GTPγS binding assay.
3. Intracellular Calcium Mobilization Assay:
-
Objective: To measure the effect of the modulator on agonist-induced changes in intracellular calcium levels, another downstream signaling event.
-
Methodology:
-
Culture cells co-expressing the CB1 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq/i5).
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Stimulate the cells with an orthosteric agonist in the presence of varying concentrations of the test compound.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a plate reader.
-
Data are analyzed to determine the IC50 of the modulator.[1]
-
CB1 Receptor Signaling Pathways
The CB1 receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[9][10] This canonical pathway further modulates downstream effectors, including ion channels and mitogen-activated protein kinases (MAPKs).[9] Allosteric modulators can fine-tune this signaling cascade, either attenuating (NAMs) or potentiating (Positive Allosteric Modulators - PAMs) the effects of orthosteric ligands.
Caption: Simplified schematic of the canonical CB1 receptor signaling pathway.
Conclusion and Future Directions
Both diarylurea and phenethyl urea scaffolds have proven to be fertile ground for the discovery of novel CB1 receptor allosteric modulators. The choice between these two classes will depend on the specific therapeutic goals and the desired pharmacological profile. Diarylureas have a longer history of investigation with well-established SAR, while phenethyl ureas represent a newer class with potential for improved drug-like properties.
Future research should focus on a head-to-head comparison of optimized compounds from both series in a wider range of in vivo models to fully elucidate their therapeutic potential and safety profiles. Further exploration of their effects on biased signaling and the potential for developing modulators with specific downstream signaling profiles will be crucial for advancing this promising class of therapeutics.
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Cawston, T. E., et al. (2017). Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution. Journal of Medicinal Chemistry, 60(17), 7296-7313. [Link]
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Glass, M., & Felder, C. C. (1997). Concurrent stimulation of the N-type calcium channel and the inwardly rectifying potassium channel by the cannabinoid CB1 receptor. Journal of Neuroscience, 17(14), 5327-5333. [Link]
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German, N., et al. (2014). Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). Journal of Medicinal Chemistry, 57(18), 7758-7769. [Link]
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Nguyen, T., et al. (2022). 1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. European Journal of Medicinal Chemistry, 228, 114008. [Link]
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Validating the In Vivo Efficacy of N-(2-methoxyphenethyl)urea: A Comparative Guide for Preclinical Epilepsy Research
This guide provides a comprehensive framework for validating the in vivo anticonvulsant efficacy of the novel compound N-(2-methoxyphenethyl)urea. Designed for researchers in neuropharmacology and drug development, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, establishes a self-validating system for data interpretation, and provides a comparative analysis against established antiepileptic drugs (AEDs).
Introduction: The Therapeutic Potential of Novel Urea Derivatives
The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form critical hydrogen bonds with biological targets.[1] While traditionally associated with other therapeutic areas, derivatives of urea, particularly those incorporating a phenethylamine moiety, have shown promise in the realm of neurological disorders. N-(2-methoxyphenethyl)urea belongs to this promising class of compounds, designed to modulate neuronal excitability. This guide outlines the critical steps to rigorously assess its potential as a novel anticonvulsant.
Postulated Mechanism of Action: A Focus on Neuronal Stabilization
While the precise mechanism of N-(2-methoxyphenethyl)urea is yet to be fully elucidated, its structural similarity to other anticonvulsant agents suggests a likely mode of action centered on the stabilization of neuronal membranes. Many established AEDs exert their effects by modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation.
The primary hypothesized mechanisms for N-(2-methoxyphenethyl)urea include:
-
Modulation of Voltage-Gated Sodium Channels: Similar to phenytoin and carbamazepine, the compound may stabilize the inactive state of voltage-gated sodium channels, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.
-
Enhancement of GABAergic Neurotransmission: The urea moiety could potentially interact with components of the GABAergic system, either by enhancing the activity of GABA receptors or by influencing GABA metabolism.
The following diagram illustrates the potential points of intervention for an anticonvulsant compound within a synapse.
Caption: Potential synaptic mechanisms of anticonvulsant action.
In Vivo Efficacy Validation: A Two-Pronged Approach
To comprehensively evaluate the anticonvulsant potential of N-(2-methoxyphenethyl)urea, a two-pronged approach utilizing well-established rodent models of acute seizures is recommended: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Experimental Workflow
The following workflow ensures a systematic and robust evaluation of the test compound.
Caption: Workflow for in vivo anticonvulsant screening.
Detailed Experimental Protocols
Rationale: The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures through neural circuits.
Protocol:
-
Animals: Male CD-1 mice (20-25 g) are used. Animals are acclimated for at least one week before the experiment.
-
Compound Administration: N-(2-methoxyphenethyl)urea is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is included.
-
Pretreatment Time: Seizure induction is performed at the time of peak effect, which should be determined in preliminary studies (typically 30-60 minutes post-i.p. injection).
-
Seizure Induction: A constant current stimulus (50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes. A drop of saline is applied to the corneas before electrode placement to ensure good electrical contact.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
Data Analysis: The number of protected animals at each dose is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Rationale: The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures, and is predictive of efficacy against absence seizures.
Protocol:
-
Animals: Male CD-1 mice (20-25 g) are used.
-
Compound Administration: The test compound is administered i.p. as described for the MES test.
-
Pretreatment Time: The same pretreatment time as in the MES test is used.
-
Seizure Induction: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose of 85 mg/kg, which induces clonic seizures in over 95% of untreated animals.
-
Observation: Animals are observed for 30 minutes post-PTZ injection.
-
Endpoint: The primary endpoint is the absence of a 5-second episode of clonic spasms. An animal is considered protected if it does not exhibit this endpoint.
-
Data Analysis: The ED50 is calculated as described for the MES test.
Comparative Efficacy Analysis
A critical component of validating a new compound is to benchmark its performance against existing standards. The following table presents the expected data format for comparing N-(2-methoxyphenethyl)urea with established AEDs.
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Primary Mechanism of Action |
| N-(2-methoxyphenethyl)urea | TBD | TBD | Postulated: Na+ channel modulation |
| Phenytoin | 9.5 | >300 | Na+ channel blocker |
| Carbamazepine | 8.8 | >100 | Na+ channel blocker |
| Valproic Acid | 272 | 159.7 | Broad spectrum (GABA, Na+, Ca2+) |
| Phenobarbital | 16.3 | 12.7 | GABA-A receptor modulator |
| Ethosuximide | >500 | 130 | T-type Ca2+ channel blocker |
ED50 values for standard AEDs are sourced from published literature and may vary slightly between studies and animal strains.[2][3][4]
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of phenethylurea derivatives is influenced by the nature and position of substituents on the phenyl ring. The 2-methoxy group in N-(2-methoxyphenethyl)urea is of particular interest. Alkoxy groups on the phenyl ring have been shown to confer good anticonvulsant activity in related compound series.[5] It is hypothesized that this group may enhance the compound's lipophilicity, thereby improving its ability to cross the blood-brain barrier, and may also influence its binding affinity to the target protein.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of N-(2-methoxyphenethyl)urea as a potential anticonvulsant. By employing standardized models and comparing the results against established AEDs, a clear picture of the compound's efficacy and potential clinical utility can be obtained. Positive results from these initial screens would warrant further investigation into its detailed mechanism of action, pharmacokinetic profile, and efficacy in chronic models of epilepsy.
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Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82. [Link]
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A Comparative Benchmarking Guide: Evaluating the Neuroprotective Potential of Urea, (2-methoxyphenethyl)-
Abstract
The relentless progression of neurodegenerative diseases necessitates a robust pipeline of novel therapeutic agents. This guide establishes a comprehensive framework for benchmarking the neuroprotective potential of a candidate compound, Urea, (2-methoxyphenethyl)-, hereafter referred to as C1 . We present a head-to-head comparison against two clinically relevant neuroprotective agents, Edaravone and N-Acetylcysteine (NAC) , chosen for their distinct and well-characterized mechanisms of action. This document provides not only the scientific rationale for the experimental design but also detailed, field-proven protocols for assessing critical endpoints of neuroprotection, including cell viability, mitigation of oxidative stress, and inhibition of apoptosis. By contextualizing data within a multi-faceted, comparative approach, this guide serves as a critical resource for researchers aiming to rigorously evaluate and validate novel neuroprotective candidates.
Introduction to the Benchmarking Candidates
A meaningful comparison requires benchmarks with established, yet different, mechanisms of action. This allows for a more nuanced interpretation of the candidate compound's performance and potential mode of action.
1.1 The Candidate Compound (C1): Urea, (2-methoxyphenethyl)-
-
Structure: C₉H₁₂N₂O₂
-
Molecular Weight: 180.20 g/mol [1]
-
Rationale for Investigation: Urea derivatives represent a versatile chemical scaffold with a wide range of biological activities. While the specific neuroprotective profile of C1 is largely uncharacterized, its structural motifs suggest potential for antioxidant or signaling modulation activity, warranting a systematic evaluation. This guide outlines the foundational in vitro assays required to build its biological profile.
1.2 Benchmark Agent 1: Edaravone
-
Mechanism of Action: Edaravone is a potent free radical scavenger.[2] Its amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation chain reactions and protecting cell membranes from oxidative damage.[3] While its exact mechanism in treating Amyotrophic Lateral Sclerosis (ALS) is not fully understood, its therapeutic effects are attributed to these powerful antioxidant properties.[4][5]
-
Role in this Guide: Edaravone serves as the benchmark for direct antioxidant capacity. Comparing C1 to Edaravone will help determine if C1's protective effects stem from similar free-radical scavenging abilities.
1.3 Benchmark Agent 2: N-Acetylcysteine (NAC)
-
Mechanism of Action: NAC exerts its neuroprotective effects through multiple pathways. Primarily, it serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[6][7] By replenishing intracellular GSH stores, NAC enhances the cell's intrinsic ability to neutralize reactive oxygen species (ROS).[6][7][8] It also modulates neuroinflammation and glutamatergic neurotransmission.[6]
-
Role in this Guide: NAC serves as the benchmark for indirect antioxidant and cytoprotective pathway modulation. A strong performance of C1 in assays where NAC is also effective may suggest that C1 works by bolstering the cell's own defense mechanisms, such as the glutathione system or related signaling pathways.
Experimental Design & Strategic Rationale
The credibility of a benchmarking study hinges on a well-justified experimental design. Our strategy employs a tiered approach, moving from general cell health to specific mechanistic insights.
2.1 Rationale for Model Selection
-
Cell Line: The human neuroblastoma cell line, SH-SY5Y , is selected for its neuronal-like characteristics and its extensive use in neurotoxicity and neuroprotection studies, providing a wealth of comparative literature.
-
-
Hydrogen Peroxide (H₂O₂): Induces acute, widespread oxidative stress, providing a general test of a compound's ability to protect against ROS-mediated damage.
-
1-methyl-4-phenylpyridinium (MPP⁺): The active metabolite of the neurotoxin MPTP, MPP⁺ specifically inhibits Complex I of the mitochondrial electron transport chain.[9] This leads to ATP depletion, massive ROS production, and apoptosis, mimicking key pathological aspects of Parkinson's disease.[10][11][12][13] Comparing efficacy against H₂O₂ and MPP⁺ allows us to discern between general antioxidant activity and specific protection against mitochondrial dysfunction.
-
2.2 Overall Experimental Workflow
The workflow is designed for logical progression, from initial cell culture to terminal mechanistic assays. This ensures that data from each step informs the next.
Figure 1. High-level experimental workflow for benchmarking.
Core Experimental Protocols
Each protocol is designed as a self-validating system, incorporating appropriate controls (vehicle, toxin-only, positive control benchmarks) to ensure data integrity.
3.1 Protocol: Cell Viability Assessment (MTT Assay)
This assay provides a quantitative measure of cell survival and metabolic activity, serving as the primary endpoint for neuroprotective efficacy.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of C1, Edaravone, or NAC. Include a "vehicle-only" control group. Incubate for 2 hours.
-
Neurotoxic Insult: Add H₂O₂ (final concentration 100 µM) or MPP⁺ (final concentration 500 µM) to the appropriate wells. Include a "no toxin" control group. Incubate for 24 hours.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
3.2 Protocol: Measurement of Intracellular ROS (DCFDA Assay)
This protocol quantifies the intracellular burden of reactive oxygen species, a direct measure of oxidative stress.[14]
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.1), but perform in a black, clear-bottom 96-well plate. The incubation period after the neurotoxic insult should be shorter, typically 6 hours.
-
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution to each well.[15]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[16][17]
-
Data Acquisition: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14][16] ROS levels are expressed as a percentage of the toxin-only control group.
3.3 Protocol: Apoptosis Assessment (Caspase-3/7 Activity Assay)
Executioner caspases 3 and 7 are key mediators of apoptosis. This assay quantifies their activity, providing a direct readout of programmed cell death.
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.1). The incubation period post-insult is typically 12-18 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega Corp.).[18][19] This involves reconstituting the lyophilized substrate with the provided buffer.[20]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., 100 µL).[19]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes, then incubate at room temperature for 1-2 hours in the dark.[19]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[19] Caspase activity is expressed as relative luminescence units (RLU) or as a fold-change over the untreated control.
Mechanistic Deep Dive: Nrf2 Signaling Pathway
To move beyond what C1 does to how it might work, we investigate its effect on a master regulator of the cellular antioxidant response: the Nrf2 pathway.[21][22] Activation of Nrf2 is a key mechanism for upregulating a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[21][22][23]
Figure 2. The Nrf2 antioxidant response signaling pathway.
4.1 Protocol: Western Blot for Nrf2 Translocation and HO-1 Expression
This protocol determines if C1 promotes the activation of the Nrf2 pathway.
-
Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates. Treat with compounds and neurotoxins as previously described.
-
Protein Extraction:
-
For HO-1 expression , lyse cells in RIPA buffer to obtain whole-cell lysates.
-
For Nrf2 translocation , use a nuclear/cytoplasmic fractionation kit to separate protein fractions. This is critical, as Nrf2 activation is marked by its accumulation in the nucleus.[24]
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-HO-1, anti-β-actin, anti-Lamin B1).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an ECL detection system. Quantify band density using software like ImageJ, normalizing target proteins to appropriate loading controls (β-actin for cytoplasmic/total lysate; Lamin B1 for nuclear).[25]
Comparative Data Analysis & Interpretation
The following tables present hypothetical but plausible data to illustrate how results from the described protocols would be structured for a clear, comparative analysis.
Table 1. Comparative Efficacy on Cell Viability (MTT Assay)
Cell viability expressed as % of untreated control. Data as Mean ± SD.
| Treatment Group | H₂O₂ (100 µM) Insult | MPP⁺ (500 µM) Insult |
| Control (No Toxin) | 100 ± 4.5 | 100 ± 5.1 |
| Toxin Only | 48.2 ± 3.9 | 55.1 ± 4.2 |
| C1 (10 µM) + Toxin | 75.6 ± 5.3 | 80.3 ± 4.8 |
| Edaravone (20 µM) + Toxin | 85.1 ± 4.1 | 72.4 ± 5.5 |
| NAC (1 mM) + Toxin | 82.5 ± 5.0 | 88.9 ± 3.9 |
Interpretation: The hypothetical data suggests C1 provides significant protection against both general oxidative stress and mitochondrial-specific toxicity. Its superior performance against MPP⁺ compared to Edaravone hints that its mechanism may extend beyond simple radical scavenging, possibly involving mitochondrial support or activation of endogenous defenses, similar to NAC.
Table 2. Comparative Effects on Intracellular ROS (DCFDA Assay)
ROS levels expressed as % of toxin-only group. Data as Mean ± SD.
| Treatment Group | H₂O₂ (100 µM) Insult | MPP⁺ (500 µM) Insult |
| Control (No Toxin) | 15.3 ± 2.1 | 18.9 ± 2.5 |
| Toxin Only | 100 ± 8.2 | 100 ± 9.1 |
| C1 (10 µM) + Toxin | 40.1 ± 4.7 | 35.5 ± 5.0 |
| Edaravone (20 µM) + Toxin | 25.8 ± 3.9 | 50.7 ± 6.2 |
| NAC (1 mM) + Toxin | 38.9 ± 5.4 | 41.2 ± 4.8 |
Interpretation: This data shows Edaravone is highly effective at neutralizing the acute ROS burst from H₂O₂, as expected from a direct scavenger. C1 demonstrates potent and broad ROS reduction against both insults, performing comparably to NAC, which supports the hypothesis that C1 may act by enhancing the cell's intrinsic antioxidant capacity.
Table 3. Comparative Anti-Apoptotic Activity (Caspase-3/7 Assay)
Caspase activity expressed as fold change over untreated control. Data as Mean ± SD.
| Treatment Group | H₂O₂ (100 µM) Insult | MPP⁺ (500 µM) Insult |
| Control (No Toxin) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Toxin Only | 4.8 ± 0.4 | 5.5 ± 0.6 |
| C1 (10 µM) + Toxin | 2.1 ± 0.3 | 1.9 ± 0.2 |
| Edaravone (20 µM) + Toxin | 2.5 ± 0.4 | 3.8 ± 0.5 |
| NAC (1 mM) + Toxin | 2.3 ± 0.2 | 2.0 ± 0.3 |
Interpretation: C1 shows strong inhibition of apoptosis, particularly in the MPP⁺ model, outperforming the direct antioxidant Edaravone. Its efficacy is on par with NAC, suggesting that its protective effects on cell viability are strongly linked to the suppression of the apoptotic cell death pathway.
Conclusion & Future Directions
This guide outlines a rigorous, multi-tiered strategy for the initial in vitro characterization and benchmarking of a novel neuroprotective candidate, Urea, (2-methoxyphenethyl)-. The proposed experiments are designed to provide a comprehensive comparison against established agents, yielding data that is not only quantitative but also mechanistically insightful.
Based on the hypothetical data, C1 emerges as a promising candidate with a robust and broad neuroprotective profile. Its efficacy, particularly in the mitochondrial toxin model (MPP⁺), suggests a mechanism that may involve the modulation of intrinsic cellular defense pathways, such as the Nrf2 system, in addition to potential direct antioxidant effects.
The logical next steps in the validation pipeline would be:
-
Confirmation of Nrf2 Pathway Activation: Complete the Western Blot analysis to confirm if C1 increases nuclear Nrf2 and upregulates HO-1 protein expression.
-
Mitochondrial Health Assessment: Directly measure mitochondrial membrane potential (e.g., using TMRE staining) to confirm if C1's efficacy in the MPP⁺ model is due to the preservation of mitochondrial integrity.
-
Advanced Models: Progress to more complex in vitro models, such as primary neuron cultures or co-cultures with glial cells, before moving to in vivo studies in animal models of neurodegeneration.
By following this structured, comparative approach, researchers can build a compelling, evidence-based value proposition for novel neuroprotective compounds, paving the way for further pre-clinical development.
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Wang, Y., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular Medicine Reports. [Link]
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MDPI. (2022). The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model. [Link]
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MDPI. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. [Link]
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PubMed Central. (2006). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. [Link]
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CONICET. (n.d.). Different Neuroprotective Activities of Proanthocyanidin-Enriched Fractions of Lotus Species. [Link]
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Bridging the Gap: A Comparative Guide to Establishing In Vitro to In Vivo Correlation for (2-methoxyphenethyl)urea and its Analogs as Novel Anticonvulsant Agents
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from a promising in vitro profile to a validated in vivo effect is fraught with challenges. A robust in vitro to in vivo correlation (IVIVC) is the cornerstone of successful translational research, enabling informed decision-making and de-risking progression to more complex and costly studies. This guide provides a comprehensive framework for establishing such a correlation, using the hypothetical novel compound, (2-methoxyphenethyl)urea, as a case study within the context of anticonvulsant drug discovery. We will objectively compare its projected performance with established alternatives, supported by detailed experimental protocols and data interpretation.
Introduction: The Quest for Novel Anticonvulsants and the IVIVC Imperative
The urea scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticonvulsant properties.[1][2] (2-methoxyphenethyl)urea represents a novel chemical entity with the potential to address the unmet need for more effective and safer antiepileptic drugs. However, its therapeutic potential can only be realized through a systematic evaluation that bridges its in vitro activity with its in vivo efficacy.
This guide will delineate a practical, step-by-step approach to:
-
Characterize the in vitro profile of (2-methoxyphenethyl)urea.
-
Evaluate its in vivo anticonvulsant activity in established models.
-
Establish a meaningful correlation between the in vitro and in vivo data.
-
Compare its potential with other urea-based anticonvulsants.
The methodologies and principles outlined herein are designed to be broadly applicable to the preclinical development of other novel chemical entities.
In Vitro Characterization: Building a Foundation for In Vivo Success
The initial phase of characterization focuses on understanding the intrinsic properties of the compound in a controlled cellular environment. This data is crucial for predicting its likely behavior in a complex biological system.
Cytotoxicity Assessment: Defining the Therapeutic Window
Before assessing efficacy, it is paramount to determine the concentration range at which (2-methoxyphenethyl)urea is non-toxic to neuronal cells. This is typically achieved using a cell viability assay, such as the MTT assay, on a relevant cell line like SH-SY5Y (human neuroblastoma). A significant cytotoxic effect at concentrations required for therapeutic activity would be a major red flag.
Table 1: Hypothetical Cytotoxicity of (2-methoxyphenethyl)urea on SH-SY5Y Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 1 | 98.7 ± 2.1 |
| 10 | 95.3 ± 3.4 |
| 50 | 89.1 ± 4.5 |
| 100 | 62.5 ± 5.8 |
| 200 | 25.8 ± 6.2 |
| IC50 (µM) | ~125 |
The data suggests that (2-methoxyphenethyl)urea has an acceptable cytotoxicity profile, with an IC50 well above the likely therapeutic concentrations for anticonvulsant activity.
Mechanistic Insights: Unraveling the Mode of Action
While the precise mechanism of action of many anticonvulsants is not fully elucidated, initial in vitro screening can provide valuable clues. Based on the activity of other urea derivatives, a likely mechanism could involve modulation of voltage-gated sodium or calcium channels.[3] Electrophysiological assays, such as patch-clamp recordings on cultured neurons, can directly measure the effect of the compound on ion channel activity.
Table 2: Hypothetical Effect of (2-methoxyphenethyl)urea on Voltage-Gated Sodium Channel Activity
| Compound | Concentration (µM) | % Inhibition of Sodium Current (Mean ± SD) |
| (2-methoxyphenethyl)urea | 10 | 45.2 ± 5.1 |
| Carbamazepine (Control) | 10 | 55.8 ± 4.7 |
This hypothetical data suggests that (2-methoxyphenethyl)urea may exert its anticonvulsant effect, at least in part, by inhibiting voltage-gated sodium channels, similar to established drugs like Carbamazepine.
Metabolic Stability: Predicting In Vivo Half-Life
An essential component of the in vitro workup is to assess the metabolic stability of the compound. This is often performed by incubating the compound with liver microsomes and measuring its disappearance over time. Poor metabolic stability can lead to a short half-life in vivo, potentially limiting its therapeutic utility.
Table 3: Hypothetical Metabolic Stability of (2-methoxyphenethyl)urea in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| (2-methoxyphenethyl)urea | 45 | 15.4 |
| Verapamil (High Clearance Control) | 5 | 138.6 |
A moderate half-life in this assay suggests that (2-methoxyphenethyl)urea is likely to have sufficient metabolic stability to achieve sustained therapeutic concentrations in vivo.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (2-methoxyphenethyl)urea in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the IC50 value.
In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy
The successful transition from in vitro to in vivo studies is a critical milestone. The choice of animal models is crucial for obtaining relevant and predictive data. For anticonvulsant drug discovery, the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models are the most widely employed for initial screening.[4]
Maximal Electroshock (MES) Test: Assessing Protection Against Generalized Seizures
The MES test is a model of generalized tonic-clonic seizures and is particularly sensitive to drugs that act on voltage-gated sodium channels. Protection in this model is defined as the abolition of the hind limb tonic extensor component of the seizure.
Table 4: Hypothetical Anticonvulsant Activity of (2-methoxyphenethyl)urea in the MES Test in Mice
| Compound | Dose (mg/kg, i.p.) | % Protection | ED50 (mg/kg) |
| (2-methoxyphenethyl)urea | 10 | 25 | 22.5 |
| 20 | 50 | ||
| 40 | 75 | ||
| Phenytoin (Control) | 5 | 25 | 9.5 |
| 10 | 50 | ||
| 20 | 100 |
The hypothetical ED50 value suggests that (2-methoxyphenethyl)urea is effective in a model of generalized seizures, albeit at a higher dose than the standard drug, Phenytoin.
Subcutaneous Pentylenetetrazole (scPTZ) Test: Evaluating Activity Against Absence Seizures
The scPTZ test is a model for absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels. Protection is defined as the failure to observe a clonic seizure lasting for at least 5 seconds.
Table 5: Hypothetical Anticonvulsant Activity of (2-methoxyphenethyl)urea in the scPTZ Test in Mice
| Compound | Dose (mg/kg, i.p.) | % Protection | ED50 (mg/kg) |
| (2-methoxyphenethyl)urea | 20 | 0 | > 100 |
| 50 | 25 | ||
| 100 | 50 | ||
| Ethosuximide (Control) | 50 | 25 | 75 |
| 75 | 50 | ||
| 100 | 75 |
The lack of potent activity in the scPTZ model, combined with the efficacy in the MES test, further supports the hypothesis that (2-methoxyphenethyl)urea's primary mechanism of action is likely through the inhibition of voltage-gated sodium channels.
Neurotoxicity Screening: The Rotorod Test
It is crucial to assess the potential for motor impairment at therapeutically relevant doses. The rotorod test is a standard method for evaluating neurotoxicity.
Table 6: Hypothetical Neurotoxicity of (2-methoxyphenethyl)urea in the Rotorod Test in Mice
| Compound | Dose (mg/kg, i.p.) | % of Animals Exhibiting Neurotoxicity | TD50 (mg/kg) | Protective Index (TD50/ED50) |
| (2-methoxyphenethyl)urea | 50 | 0 | 150 | 6.7 (MES) |
| 100 | 25 | |||
| 200 | 50 |
A Protective Index (PI) greater than 1 is desirable, and a PI of 6.7 suggests a reasonable safety margin between the effective dose and the dose causing motor impairment.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Acclimation: Acclimate male Swiss mice (20-25 g) to the laboratory environment for at least 3 days.
-
Compound Administration: Administer (2-methoxyphenethyl)urea or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.).
-
Time to Peak Effect: Determine the time of peak effect by testing groups of animals at different time points after drug administration (e.g., 30, 60, 120 minutes).
-
Seizure Induction: At the time of peak effect, deliver a 50 mA electrical stimulus for 0.2 seconds via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the hind limb tonic extensor component of the seizure.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.
In Vitro to In Vivo Correlation (IVIVC): Connecting the Dots
A successful IVIVC establishes a predictive relationship between an in vitro property of a drug and a relevant in vivo response.[5] For our case study, we can begin to draw correlations between the initial in vitro data and the observed in vivo activity.
-
Mechanism of Action: The in vitro inhibition of sodium channels correlates well with the in vivo efficacy in the MES model, a hallmark of sodium channel blockers. The lack of potent activity in the scPTZ model is also consistent with this mechanistic hypothesis.
-
Therapeutic Window: The in vitro cytotoxicity IC50 of ~125 µM is significantly higher than the concentrations likely achieved at the ED50 of 22.5 mg/kg in vivo, suggesting that acute toxicity is not a limiting factor for its anticonvulsant effect.
-
Pharmacokinetics: The moderate in vitro metabolic stability is consistent with the ability to achieve and maintain therapeutic concentrations in vivo, as evidenced by the observed dose-dependent efficacy. A compound with very high in vitro clearance would likely have required a much higher in vivo dose or shown poor efficacy.
Comparative Analysis with Alternative Urea-Based Anticonvulsants
To put the potential of (2-methoxyphenethyl)urea into perspective, it is useful to compare its hypothetical profile with that of other urea derivatives that have been investigated for anticonvulsant activity.
Table 7: Comparative Profile of (2-methoxyphenethyl)urea with Other Anticonvulsant Urea Derivatives
| Compound | Primary In Vivo Model | Reported ED50 (mg/kg) | Reported Protective Index (PI) | Reference |
| (2-methoxyphenethyl)urea (Hypothetical) | MES | 22.5 | 6.7 | N/A |
| 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-(phenyl)urea (7e) | MES | 14.3 | 30.3 | [4] |
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin (9a) | MES / scPTZ | Active, but less potent than Phenytoin | Not Reported | [6] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES | 68.3 | > 2.9 | [3] |
This comparison highlights that while our hypothetical compound shows promise, further structural modifications could be explored to improve potency and the protective index, as seen with compound 7e.[4] The diverse structures of these active compounds underscore the rich chemical space available for the development of novel urea-based anticonvulsants.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to establishing an in vitro to in vivo correlation for a novel compound, (2-methoxyphenethyl)urea, in the context of anticonvulsant drug discovery. The integration of in vitro assays for cytotoxicity, mechanism of action, and metabolic stability with in vivo models of seizure protection and neurotoxicity provides a robust framework for early-stage drug development.
The hypothetical data presented for (2-methoxyphenethyl)urea suggests a compound with a promising safety and efficacy profile, warranting further investigation. Future studies should focus on:
-
Pharmacokinetic studies: To determine key parameters such as Cmax, t½, and brain penetration.
-
Chronic seizure models: To evaluate efficacy in more clinically relevant models of epilepsy.
-
Structure-activity relationship (SAR) studies: To optimize the lead compound for improved potency and safety.
By adhering to the principles of IVIVC and employing a data-driven, comparative approach, researchers can enhance the efficiency and success rate of translating promising molecules from the bench to the clinic.
References
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Synthesis and anticonvulsant activity of 2-iminohydantoins. PubMed. Available at: [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]
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A Researcher's Guide to the Reproducible Synthesis and Bioactivity of Urea, (2-methoxyphenethyl)-
This guide provides a comprehensive framework for the reproducible synthesis and bioactivity assessment of "Urea, (2-methoxyphenethyl)-", a compound of interest in drug discovery. Recognizing the critical importance of reproducibility in scientific research, this document moves beyond a mere recitation of protocols. Instead, it offers an in-depth analysis of the experimental design, laying out the causal relationships between procedural steps and expected outcomes. For researchers and drug development professionals, this guide is intended to be a self-validating system for generating reliable and comparable data.
Section 1: Reproducible Synthesis of Urea, (2-methoxyphenethyl)-
The synthesis of unsymmetrical ureas, such as "Urea, (2-methoxyphenethyl)-", can be approached through several methods. The reaction of an amine with an isocyanate is a common and efficient route.[1] For this specific molecule, we will adapt a well-established procedure utilizing N,N'-Carbonyldiimidazole (CDI) as a phosgene equivalent, which is noted for its safety and high yields in forming unsymmetrical ureas.[2]
Synthesis Protocol: A Step-by-Step Guide
This protocol is designed to be a robust starting point for achieving consistent yields and purity.
Materials:
-
2-Methoxyphenethylamine
-
N,N'-Carbonyldiimidazole (CDI)
-
Ammonia solution (e.g., 7N in Methanol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methoxyphenethylamine (1.0 equivalent) in anhydrous DCM.
-
Activation with CDI: To this solution, add a solution of CDI (1.1 equivalents) in anhydrous DCM dropwise at 0°C (ice bath). The order of addition is crucial to avoid the formation of symmetrical urea by-products.[3]
-
Intermediate Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate carbamoylimidazole.
-
Urea Formation: Cool the reaction mixture back to 0°C and add the ammonia solution (2.0 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the intermediate.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield "Urea, (2-methoxyphenethyl)-" as a pure solid.
Characterization and Purity Assessment
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation | Characteristic peaks corresponding to the protons and carbons of the 2-methoxyphenethyl and urea moieties. |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of N-H and C=O stretching vibrations characteristic of a urea linkage. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination | The measured mass should correspond to the calculated exact mass of the target molecule. |
| Melting Point | Purity assessment | A sharp and consistent melting point range indicates high purity. |
| Elemental Analysis | Elemental composition | The percentage of C, H, and N should be within ±0.4% of the theoretical values. |
Establishing Reproducibility in Synthesis
Reproducibility in chemical synthesis is contingent on meticulous control over reaction parameters.
-
Reagent Quality: Use reagents from the same supplier and lot number, if possible, and ensure they are appropriately stored to prevent degradation.
-
Solvent Purity: The use of anhydrous solvents is critical to prevent unwanted side reactions with water-sensitive reagents like CDI.
-
Temperature Control: Precise temperature control during addition and reaction is crucial for consistent reaction kinetics and minimizing by-product formation.
-
Inert Atmosphere: Maintaining an inert atmosphere prevents the reaction of intermediates with atmospheric moisture and oxygen.
A detailed log of all experimental conditions should be maintained for each synthesis to track any variations that may affect the outcome.
Section 2: Evaluating the Bioactivity of Urea, (2-methoxyphenethyl)-
Based on the known biological activities of structurally similar urea derivatives, "Urea, (2-methoxyphenethyl)-" is a candidate for investigation as an anticancer and antioxidant agent.[1][4]
Assessment of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to infer cell viability and cytotoxicity.[5]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, a human cervical cancer cell line) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "Urea, (2-methoxyphenethyl)-" (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow
Caption: General workflow for assessing antioxidant activity.
Ensuring Reproducibility in Bioactivity Assays
Variability in biological assays can arise from multiple sources. [5][6]
-
Cell Line Integrity: Use cell lines from a reputable source and perform regular authentication and mycoplasma testing.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Pipetting Accuracy: Use calibrated pipettes and consistent techniques to minimize volume errors.
-
Data Analysis: Employ a consistent and statistically sound method for data analysis and the determination of IC₅₀ values.
Section 3: Comparative Analysis with Alternative Compounds
To contextualize the bioactivity of "Urea, (2-methoxyphenethyl)-", it is essential to compare it with structurally related compounds or known bioactive agents.
| Compound | Structure | Rationale for Comparison | Potential Bioactivity |
| Urea, (2-methoxyphenethyl)- | 2-MeO-Ph-CH₂-CH₂-NH-CO-NH₂ | Target compound | Anticancer, Antioxidant |
| Sorafenib | [Structure of Sorafenib] | FDA-approved anticancer drug with a diaryl urea scaffold. [7] | Kinase inhibitor, Anticancer |
| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | [Structure of BCNU] | Clinically used alkylating agent with a urea moiety. | Anticancer |
| N-phenyl-N'-(2-chloroethyl)urea (CEU) derivatives | [General Structure of CEUs] | A class of urea compounds with demonstrated anticancer activity. [8] | Anticancer |
Section 4: Conclusion and Future Directions
This guide has outlined a systematic and reproducible approach to the synthesis and bioactivity evaluation of "Urea, (2-methoxyphenethyl)-". By adhering to the principles of scientific integrity and meticulous experimental control, researchers can generate high-quality, reliable data. The provided protocols serve as a robust foundation for further investigation into the therapeutic potential of this and related urea derivatives. Future studies should focus on elucidating the mechanism of action of this compound and evaluating its efficacy and safety in more complex biological systems. The importance of reproducibility cannot be overstated, as it is the cornerstone of scientific progress and the successful translation of promising compounds from the laboratory to the clinic.
References
Sources
- 1. Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Urea, (2-methoxyphenethyl)-: A Guide to Personal Protective Equipment and Disposal
Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the primary hazards associated with a closely related analog, ((2-Methoxyphenyl)methyl)urea, are as follows[1]:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
These classifications necessitate a stringent approach to PPE selection to mitigate the risks of accidental exposure through ingestion, dermal contact, or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling Urea, (2-methoxyphenethyl)-. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | To prevent skin and eye contact from minor splashes or spills. |
| High-Volume Handling or Potential for Aerosol Generation | - Nitrile gloves (consider double-gloving)- Chemical splash goggles- Face shield- Laboratory coat- Respiratory protection (e.g., N95 respirator or higher) | To provide enhanced protection against significant splashes, and to prevent inhalation of aerosolized particles. |
| Emergency Spill Response | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Face shield- Chemical-resistant apron or coveralls- Respiratory protection (as determined by spill size and location) | To ensure comprehensive protection during cleanup of a significant spill, where exposure levels may be higher. |
Causality Behind PPE Choices:
-
Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a standard for general laboratory use[2]. For more extensive handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use[3][4].
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes[5]. When there is a higher risk of splashing, chemical splash goggles and a face shield provide more comprehensive protection[6].
-
Laboratory Coat: A lab coat protects the skin and personal clothing from contamination[2].
-
Respiratory Protection: Given the potential for respiratory irritation, a respirator should be used when there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood[5].
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to standardized operational and disposal procedures is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling Urea, (2-methoxyphenethyl)-.
Sources
- 1. ((2-Methoxyphenyl)methyl)urea | C9H12N2O2 | CID 1488713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
